molecular formula C21H44O B15601230 10-Heneicosanol

10-Heneicosanol

Cat. No.: B15601230
M. Wt: 312.6 g/mol
InChI Key: CXZTVRYWGJHMNJ-UHFFFAOYSA-N
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Description

Henicosan-10-ol is a secondary fatty alcohol that is henicosane substituted by a hydroxy group at position 10. It is a henicosanol and a secondary fatty alcohol.

Properties

Molecular Formula

C21H44O

Molecular Weight

312.6 g/mol

IUPAC Name

henicosan-10-ol

InChI

InChI=1S/C21H44O/c1-3-5-7-9-11-12-14-16-18-20-21(22)19-17-15-13-10-8-6-4-2/h21-22H,3-20H2,1-2H3

InChI Key

CXZTVRYWGJHMNJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 10-Heneicosanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Heneicosanol is a long-chain secondary fatty alcohol. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its expected physicochemical properties based on its chemical structure and data from closely related isomers. This document also outlines detailed experimental protocols for the determination of its key characteristics and presents logical workflows for its analysis, serving as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

Long-chain fatty alcohols are critical components in various biological and industrial applications, including their use as surfactants, lubricants, and in the formulation of cosmetics and pharmaceuticals.[1] this compound, a 21-carbon secondary alcohol, is an isomer of 1-Heneicosanol.[1][2] Its physicochemical properties are dictated by its long alkyl chain and the position of the hydroxyl group. Understanding these properties is fundamental for its application in research and development. Due to a scarcity of direct experimental data for this compound, this guide utilizes data from its close isomer, 11-Heneicosanol, to provide reasonable estimations.

Physicochemical Properties

The defining features of this compound are its long, nonpolar carbon chain and the polar hydroxyl group located at the 10th carbon position. This structure results in a molecule with low water solubility and a high affinity for nonpolar solvents.[3] At room temperature, it is expected to be a waxy solid, similar to other long-chain alcohols.[1]

PropertyEstimated Value (for this compound)Data Source (for 11-Heneicosanol)
Molecular Formula C₂₁H₄₄O-
Molecular Weight 312.57 g/mol [4]
Melting Point ~71-72 °C[4]
Boiling Point (Predicted) ~370.3 ± 10.0 °C[4]
Density (Predicted) ~0.837 ± 0.06 g/cm³[4]
Solubility in Water Very low (estimated)[3][5]

Experimental Protocols

For novel compounds like this compound where data is sparse, the following experimental protocols are recommended for the accurate determination of its physicochemical properties.

The melting point of a solid organic compound is a crucial indicator of its purity.[6]

Methodology: Capillary Melting Point Determination [7][8]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C per minute for a preliminary measurement, then 1-2 °C per minute for an accurate determination near the expected melting point).

  • Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range. A narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.[8]

GC-MS is a powerful technique for separating and identifying components in a mixture and confirming the structure of a compound. For long-chain alcohols, derivatization is often necessary to increase volatility.[9][10]

Methodology: Silylation followed by GC-MS Analysis [11]

  • Derivatization (Silylation):

    • A small, dried sample of this compound is dissolved in an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) in a reaction vial.

    • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the vial.

    • The vial is sealed and heated at 60-70°C for approximately 30 minutes to convert the hydroxyl group to a more volatile trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into the GC-MS system.

    • Gas Chromatograph Conditions: A capillary column (e.g., BP-20) is used. The oven temperature is programmed with an initial hold, followed by a ramp-up in temperature to ensure separation of components (e.g., start at 50°C, ramp to 220°C).[12]

    • Mass Spectrometer Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the fragments is scanned over a suitable range.

  • Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, and the mass spectrum provides a fragmentation pattern that can be used to confirm the molecular structure of this compound.

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds.[13]

Methodology: ¹H and ¹³C NMR Spectroscopy [14]

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectrum:

    • The spectrum will show signals corresponding to the different types of protons in the molecule.

    • The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear in the 3.4-4.5 ppm region.[13]

    • The hydroxyl proton itself will likely appear as a broad singlet. A "D₂O shake" can be performed to confirm this peak, as the proton will exchange with deuterium, causing the peak to disappear.[13]

  • ¹³C NMR Spectrum:

    • The spectrum will show a signal for each unique carbon atom.

    • The carbon atom attached to the hydroxyl group is expected to have a chemical shift in the 50-65 ppm range.[13]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be run to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural confirmation.[14]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Characterization cluster_physical_props Physical Properties cluster_structural_elucidation Structural Elucidation & Purity cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization/Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point boiling_point Boiling Point Determination purification->boiling_point gc_ms GC-MS Analysis (with Derivatization) purification->gc_ms nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr data_analysis Data Interpretation melting_point->data_analysis boiling_point->data_analysis gc_ms->data_analysis nmr->data_analysis report Technical Report Generation data_analysis->report

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

While direct experimental data for this compound remains limited, this technical guide provides a robust framework for understanding its expected physicochemical properties and outlines the necessary experimental protocols for their determination. The provided methodologies for melting point analysis, GC-MS, and NMR spectroscopy are standard, reliable approaches for characterizing novel long-chain secondary alcohols. The information and workflows presented here are intended to support researchers and professionals in their work with this compound and related compounds, facilitating further research and application development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 10-Heneicosanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 10-Heneicosanol (C₂₁H₄₄O), a long-chain secondary alcohol. Due to the limited availability of direct mass spectral data for this compound, this guide utilizes established principles of mass spectrometry for secondary alcohols and analogous data from structurally similar compounds, such as 10-Nonadecanol, to predict its fragmentation behavior.

Predicted Fragmentation Pathways of this compound

Under electron ionization, this compound is expected to undergo two primary fragmentation pathways characteristic of long-chain secondary alcohols: alpha-cleavage and dehydration (loss of water).[1][2]

1.1. Alpha-Cleavage:

Alpha-cleavage is the cleavage of the carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3][4] This is a dominant fragmentation pathway for alcohols as it leads to the formation of a resonance-stabilized oxonium ion.[3] For this compound, with the hydroxyl group at the C-10 position, two primary alpha-cleavage events are predicted:

  • Cleavage of the C9-C10 bond: This results in the loss of a nonyl radical (C₉H₁₉•) and the formation of a fragment ion with a mass-to-charge ratio (m/z) of 185.

  • Cleavage of the C10-C11 bond: This results in the loss of an undecyl radical (C₁₁H₂₃•) and the formation of a fragment ion with an m/z of 157.

The relative abundance of these fragments can provide information about the position of the hydroxyl group.

1.2. Dehydration (Loss of Water):

Alcohols frequently undergo the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion ([M-18]⁺).[1][5] For this compound (molecular weight: 312.57 g/mol ), this would correspond to a fragment ion at m/z 294. This fragment is the radical cation of the corresponding alkene, heneicosene.

1.3. Other Fragmentation Processes:

While alpha-cleavage and dehydration are the major fragmentation pathways, other less prominent fragmentation patterns can also be observed in the mass spectra of long-chain alcohols. These include:

  • Loss of an alkyl radical: Fragmentation along the alkyl chains can lead to a series of carbocation fragments, typically separated by 14 mass units (corresponding to a CH₂ group).

  • [M-1]⁺ ion: Loss of a hydrogen atom from the carbon bearing the hydroxyl group can result in a weak [M-1]⁺ peak.[5]

Quantitative Data Presentation

The following table summarizes the predicted key fragment ions for this compound and their expected mass-to-charge ratios. The relative abundance is predicted based on the general fragmentation patterns of long-chain secondary alcohols, where alpha-cleavage fragments are often the most abundant.

Fragment Ion DescriptionProposed StructurePredicted m/zPredicted Relative Abundance
Molecular Ion[C₂₁H₄₄O]⁺•312Very Low to Absent
Dehydration Product[C₂₁H₄₂]⁺•294Moderate
Alpha-Cleavage Product 1[CH₃(CH₂)₈CH(OH)]⁺157High
Alpha-Cleavage Product 2[CH(OH)(CH₂)₁₀CH₃]⁺185High
Alkyl Fragments[CₙH₂ₙ₊₁]⁺VariousLow to Moderate

Experimental Protocol for GC-MS Analysis

3.1. Sample Preparation:

  • Dissolution: Dissolve an accurately weighed sample of this compound in a suitable organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1 mg/mL.

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, the hydroxyl group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). To a known volume of the sample solution, add an excess of the silylating agent and heat at 60-70°C for 30 minutes.

3.2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final hold: Hold at 300°C for 10 minutes.

3.3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-600.

  • Solvent Delay: 5 minutes.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of this compound.

fragmentation_pathways cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration M This compound [C₂₁H₄₄O]⁺• m/z 312 F1 Fragment 1 [C₁₀H₂₁O]⁺ m/z 157 M->F1 - C₁₁H₂₃• F2 Fragment 2 [C₁₂H₂₅O]⁺ m/z 185 M->F2 - C₉H₁₉• F3 [M-H₂O]⁺• [C₂₁H₄₂]⁺• m/z 294 M->F3 - H₂O

Caption: Predicted major fragmentation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve in Solvent derivatize Derivatization (Optional) dissolve->derivatize gc Gas Chromatography (Separation) derivatize->gc Injection ms Mass Spectrometry (Ionization & Fragmentation) gc->ms detector Detection ms->detector data Mass Spectrum detector->data Data Acquisition

Caption: General experimental workflow for GC-MS analysis of long-chain alcohols.

References

A Comprehensive Technical Guide to the Solubility of 10-Heneicosanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 10-Heneicosanol, a long-chain fatty alcohol. Given the limited availability of specific quantitative solubility data for this compound, this document focuses on the well-established principles governing the solubility of long-chain alcohols, utilizing 1-Heneicosanol as a primary analogue where data is available. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies for utilizing this compound and similar compounds in their work.

Introduction to this compound

This compound is a long-chain primary fatty alcohol with 21 carbon atoms. Like other fatty alcohols, its molecular structure, characterized by a long, nonpolar hydrocarbon chain and a polar hydroxyl (-OH) group, dictates its physical and chemical properties, most notably its solubility.[1][2][3] Fatty alcohols are integral components in various industrial and pharmaceutical applications, serving as emulsifiers, emollients, thickeners, and chemical intermediates.[1][2][3][4] In the pharmaceutical and cosmetic sectors, they are valued for their ability to stabilize formulations and modify viscosity.[3][4][5]

Physicochemical Properties

Understanding the fundamental physicochemical properties of heneicosanol is crucial for predicting its solubility.

PropertyValueSource
Molecular Formula C₂₁H₄₄O[1][6]
Molecular Weight 312.58 g/mol [6]
Melting Point 67-70 °C (for 1-Heneicosanol)
Boiling Point ~366 °C at 760 mmHg (for 1-Heneicosanol)[1]
Appearance Waxy white solid at room temperature (for 1-Heneicosanol)[1]

Solubility of this compound: Principles and Data

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[7]

Theoretical Framework

The solubility of this compound is a function of its amphiphilic nature. The long C21 hydrocarbon tail is nonpolar and lipophilic ("oil-loving"), while the hydroxyl head is polar and hydrophilic ("water-loving").

  • In Polar Solvents (e.g., Water, Methanol, Ethanol): The nonpolar hydrocarbon chain dominates the molecule's character, leading to very low solubility in polar solvents. The energy required to disrupt the strong hydrogen bonding between polar solvent molecules to accommodate the large nonpolar chain is not sufficiently compensated by the interactions between the solvent and the alcohol's hydroxyl group.[3]

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar tail of this compound interacts favorably with nonpolar solvent molecules through van der Waals forces. This allows for effective solvation and, consequently, higher solubility.

Quantitative Solubility Data
SolventTypeExpected Solubility of this compoundQuantitative Data for Analogues
WaterHighly PolarVery Low / Practically Insoluble0.0004757 mg/L @ 25 °C (estimated for heneicosanol)[8]
MethanolPolar ProticLowNo specific data found.
EthanolPolar ProticLow to ModerateNo specific data found.
AcetonePolar AproticModerateNo specific data found.
Diethyl EtherSlightly PolarModerate to HighNo specific data found.
HexaneNonpolarHighNo specific data found.
TolueneNonpolarHighNo specific data found.

It is important to note that temperature will significantly affect solubility. For a solid solute like this compound, solubility in most organic solvents is expected to increase with temperature.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, experimental determination is necessary. Below are detailed methodologies for key experiments.

Method 1: Gravimetric Method for Saturated Solutions

This method involves preparing a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vial tightly and place it in a constant temperature shaker bath.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • After equilibration, allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

  • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

  • Filter the supernatant through a syringe filter compatible with the solvent to remove any remaining solid particles.

  • Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not sublime the solute.

  • Once the solvent is completely removed, weigh the dish or vial containing the dried this compound.

  • Calculate the solubility in terms of g/100 mL or other desired units.

Method 2: Isothermal Titration Method

This method is suitable for determining the solubility of a compound in a solvent where it is reasonably soluble.

Materials:

  • This compound

  • Selected organic solvent

  • Burette

  • Test tube or small flask

  • Magnetic stirrer and stir bar

  • Constant temperature bath

Procedure:

  • Accurately weigh a known mass of this compound and place it in a test tube or flask.

  • Place the test tube in a constant temperature bath and add a magnetic stir bar.

  • Slowly add the organic solvent from a burette in small, measured increments while continuously stirring.

  • Observe the solution for the complete dissolution of the solid. The endpoint is reached when the last solid particle dissolves, and the solution becomes clear.

  • Record the total volume of solvent added.

  • Calculate the solubility based on the mass of the solute and the volume of the solvent required for complete dissolution.

Visualization of Concepts

The "Like Dissolves Like" Principle

G cluster_solute This compound cluster_solvents Solvents Nonpolar_Tail Long Hydrocarbon Chain (C21H43-) Polar_Solvent Polar Solvent (e.g., Water) Nonpolar_Tail->Polar_Solvent Unfavorable Interaction (Disrupts H-Bonds) Nonpolar_Solvent Nonpolar Solvent (e.g., Hexane) Nonpolar_Tail->Nonpolar_Solvent Favorable Interaction (van der Waals) Polar_Head -OH Group Polar_Head->Polar_Solvent Favorable Interaction (Hydrogen Bonding) Polar_Head->Nonpolar_Solvent Unfavorable Interaction Result1 Low Solubility Polar_Solvent->Result1 Result2 High Solubility Nonpolar_Solvent->Result2

Caption: Interaction diagram illustrating the "like dissolves like" principle for this compound.

Experimental Workflow for Solubility Determination (Gravimetric Method)

G A 1. Prepare Mixture (Excess this compound in Solvent) B 2. Equilibrate (Constant Temperature Shaker Bath) A->B C 3. Settle (Allow excess solid to sediment) B->C D 4. Sample Supernatant (Withdraw clear liquid) C->D E 5. Filter (Remove fine particles) D->E F 6. Evaporate Solvent (Isolate dissolved solid) E->F G 7. Weigh Residue (Determine mass of solute) F->G H 8. Calculate Solubility G->H

Caption: Workflow for the gravimetric determination of this compound solubility.

Applications in Drug Development

Long-chain fatty alcohols like this compound are generally recognized for their utility in topical and oral pharmaceutical formulations. Their functions include:

  • Emulsifiers and Stabilizers: In creams, lotions, and ointments, they help to stabilize oil-in-water or water-in-oil emulsions.

  • Viscosity Modifiers: They can increase the viscosity of formulations, improving their texture and feel.

  • Co-solvents: While not primary solvents for many active pharmaceutical ingredients (APIs), they can act as co-solvents in complex formulations.

  • Drug Delivery Systems: Fatty alcohols can be components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the bioavailability of poorly water-soluble drugs.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is sparse, a strong understanding of the principles governing the solubility of long-chain fatty alcohols provides a robust framework for its application. Its amphiphilic nature dictates low solubility in polar solvents and high solubility in nonpolar organic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide reliable methods for their determination. As research into novel drug delivery systems and pharmaceutical formulations continues, the role of long-chain fatty alcohols like this compound is likely to expand, making a thorough understanding of their solubility characteristics increasingly vital.

References

An In-depth Technical Guide on the Crystalline Structure of Long-Chain Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain secondary alcohols are amphiphilic molecules characterized by a hydroxyl group positioned on a carbon atom that is bonded to two other carbon atoms within a lengthy alkyl chain. This molecular architecture imparts unique physicochemical properties, influencing their packing in the solid state and giving rise to polymorphic behavior. The crystalline structure of these compounds is of significant interest in various fields, including pharmaceuticals, materials science, and tribology, as the arrangement of molecules in the crystal lattice dictates properties such as melting point, solubility, dissolution rate, and mechanical characteristics.

This technical guide provides a comprehensive overview of the crystalline structure of long-chain secondary alcohols, with a focus on their polymorphism, the experimental techniques used for their characterization, and the underlying molecular interactions that govern their solid-state behavior.

Polymorphism in Long-Chain Secondary Alcohols

Long-chain alcohols, in general, are known to exhibit polymorphism, existing in different crystal structures or polymorphs depending on conditions such as temperature, pressure, and the method of crystallization.[1] The most commonly observed polymorphs are designated as the α, β, and γ phases.[2]

  • α-Phase: This is a rotator phase, typically stable at temperatures just below the melting point. In this phase, the alkyl chains have rotational freedom around their long axes and are packed in a hexagonal lattice.[2]

  • β-Phase: This is a more ordered crystalline phase, often with an orthorhombic packing, where the rotational motion of the alkyl chains is frozen.[1]

  • γ-Phase: This is another ordered crystalline phase that can be observed.

The specific polymorph obtained is influenced by the cooling rate from the melt or the solvent used for crystallization. These different crystalline forms can have distinct thermal and spectroscopic properties.

Hydrogen Bonding and Crystal Packing

The crystal packing of long-chain secondary alcohols is primarily governed by a combination of van der Waals interactions between the long alkyl chains and hydrogen bonding involving the hydroxyl groups.

In secondary monoalcohols, hydrogen bonding can lead to the formation of both chains and rings with roughly equal facility.[2][3][4] This is in contrast to primary monoalcohols, which show a strong preference for forming infinite hydrogen-bonded chains.[2][3][4] The steric hindrance around the hydroxyl group in secondary alcohols plays a crucial role in determining the resulting hydrogen-bonding pattern.[2][3]

The alkyl chains typically pack in a parallel fashion, often with a certain tilt angle relative to the plane defined by the hydrogen-bonded network. The efficiency of this chain packing contributes significantly to the overall stability of the crystal lattice.

Quantitative Crystallographic Data

Obtaining complete single-crystal X-ray diffraction data for long-chain secondary alcohols has been challenging, and as such, there is a limited amount of fully characterized structures in the public domain. However, X-ray powder diffraction studies have provided valuable information on the crystal spacings.

The following table summarizes crystal spacing data for some long-chain secondary alcohols as determined by X-ray powder diffraction.

Compound NameChemical FormulaMelting Point (°C)Crystal Spacing (Å)
10-NonacosanolC₂₉H₆₀O74.540.2
15-NonacosanolC₂₉H₆₀O83.439.9

Data sourced from Piper, S. H., Chibnall, A. C., & Williams, E. F. (1931).[5]

Experimental Protocols

The characterization of the crystalline structure of long-chain secondary alcohols involves a combination of analytical techniques. Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, bond angles, and space group.

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent from a solution of the purified secondary alcohol. Common solvents include ethanol, isopropanol, or acetone. The process can take several days to weeks.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal behavior of the material, including melting points and solid-solid phase transitions between polymorphs.[6][7]

Methodology:

  • Sample Preparation: A small amount of the solid sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. An empty sealed pan is used as a reference.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point, followed by a controlled cooling ramp (e.g., 10 °C/min) to a low temperature, and then a second heating ramp.

  • Data Analysis: The heat flow to or from the sample is monitored as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, polymorphic transitions) are identified and quantified.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for investigating the hydrogen-bonding environment and conformational order of the alkyl chains in the different polymorphic forms.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[8][9]

  • Pressure Application: A pressure clamp is used to ensure good contact between the sample and the ATR crystal.

  • Data Acquisition: The FTIR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum.

  • Spectral Analysis: The positions, shapes, and relative intensities of the absorption bands, particularly the O-H stretching and C-H stretching and bending modes, are analyzed to infer information about hydrogen bonding and chain packing.

Raman Spectroscopy

Raman spectroscopy is highly sensitive to changes in crystal lattice vibrations (phonons) and molecular conformations, making it an excellent technique for distinguishing between polymorphs and studying phase transitions.[10][11]

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

  • Instrument Setup: A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm) is used. The instrument is calibrated using a known standard (e.g., silicon).

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a range that includes both the low-frequency lattice modes and the higher-frequency intramolecular vibrations.

  • Spectral Analysis: Differences in the Raman spectra of different polymorphs, particularly in the low-frequency region (10-200 cm⁻¹), are used for identification. Changes in the spectra as a function of temperature can be used to monitor phase transitions in real-time.[12]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of the crystalline structure of long-chain secondary alcohols.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification Crystal_Growth Crystal Growth (Slow Evaporation) Synthesis->Crystal_Growth SC_XRD Single-Crystal XRD Crystal_Growth->SC_XRD DSC DSC Crystal_Growth->DSC FTIR FTIR Spectroscopy Crystal_Growth->FTIR Raman Raman Spectroscopy Crystal_Growth->Raman Structure_Solution Structure Solution & Refinement SC_XRD->Structure_Solution Thermal_Analysis Thermal Behavior (Melting, Transitions) DSC->Thermal_Analysis Spectroscopic_Analysis Vibrational Modes (H-Bonding, Conformation) FTIR->Spectroscopic_Analysis Raman->Spectroscopic_Analysis Polymorph_ID Polymorph Identification & Packing Analysis Structure_Solution->Polymorph_ID Thermal_Analysis->Polymorph_ID Spectroscopic_Analysis->Polymorph_ID

Fig. 1: Experimental workflow for crystalline structure analysis.

Polymorphism_Relationship Melt Melt Alpha α-Phase (Rotator, Hexagonal) Melt->Alpha Cooling Alpha->Melt Melting Beta β-Phase (Ordered, Orthorhombic) Alpha->Beta Cooling Beta->Alpha Heating Gamma γ-Phase (Ordered) Beta->Gamma Transition Gamma->Beta Transition

Fig. 2: Relationship between polymorphic phases of long-chain alcohols.

Hydrogen_Bonding_Patterns cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols p1 R-CH2-OH p2 R-CH2-OH p1->p2 H-Bond p3 R-CH2-OH p2->p3 H-Bond Chains Infinite Chains s1 R2-CH-OH s2 R2-CH-OH s1->s2 H-Bond s3 R2-CH-OH s2->s3 H-Bond Rings Chains or Rings s4 R2-CH-OH s3->s4 H-Bond s4->s1 H-Bond

Fig. 3: Dominant hydrogen bonding motifs in primary vs. secondary alcohols.

Conclusion

The crystalline structure of long-chain secondary alcohols is a complex interplay of hydrogen bonding and van der Waals interactions, leading to the formation of various polymorphic forms. While a comprehensive database of single-crystal structures for these compounds is still developing, techniques such as X-ray powder diffraction, DSC, FTIR, and Raman spectroscopy provide essential tools for their characterization. The detailed experimental protocols and workflows presented in this guide offer a robust framework for researchers and professionals engaged in the solid-state analysis of these important molecules. Further research focusing on the single-crystal growth and structure determination of a wider range of long-chain secondary alcohols will be crucial for a more complete understanding of their structure-property relationships.

References

In-Depth Technical Guide on the Physicochemical Properties of Heneicosanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available melting and boiling point data for isomers of heneicosanol, a 21-carbon long-chain fatty alcohol. Due to a lack of specific experimental data for 10-Heneicosanol in the public domain, this document focuses on the reported values for closely related isomers, primarily 1-Heneicosanol and 11-Heneicosanol. The methodologies for determining these key physical properties are also detailed to provide a comprehensive resource for laboratory professionals.

Physicochemical Data of Heneicosanol Isomers

Long-chain fatty alcohols, such as heneicosanol, are characterized as waxy white solids at room temperature. Their physical properties, including melting and boiling points, are influenced by the position of the hydroxyl group along the carbon chain. The following table summarizes the available data for heneicosanol isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Heneicosanol 15594-90-8C21H44O312.5868-71[1][2][3]366 (estimated, at 760 mmHg)[1]
11-Heneicosanol 3381-26-8C21H44O312.5771-72[4]370.3 (predicted)[4]
Heneicosanol (isomer unspecified) 51227-32-8C21H44O312.58Not specified366.09 (estimated, at 760 mmHg)[5]

Note: Extensive searches for the melting and boiling points of this compound did not yield specific experimental data. The values presented for other isomers can be used as an estimation, with the understanding that the position of the hydroxyl group can influence these properties.

Experimental Protocols for Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for the characterization and purity assessment of chemical compounds. The following are detailed methodologies for these measurements as applicable to long-chain alcohols.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of the fatty alcohol

Procedure:

  • A small amount of the dry, powdered fatty alcohol is packed into the sealed end of a capillary tube to a height of 1-2 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last solid crystal melts is recorded as the end of the melting range.[6][7]

A sharp melting range of 0.5-1°C is indicative of a pure compound.[7]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Sample of the fatty alcohol

Procedure:

  • Approximately 0.5 mL of the molten fatty alcohol is placed in a small test tube.

  • A capillary tube, sealed at the bottom, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and immersed in a heating bath.

  • The bath is heated gradually until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

  • Heating is then discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9]

Synthesis and Characterization Workflow

The synthesis of a specific secondary alcohol like this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow for the synthesis and characterization of a secondary fatty alcohol.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials (e.g., Alkyl Halide & Aldehyde) grignard Grignard Reaction start->grignard workup Aqueous Workup grignard->workup product Crude Secondary Alcohol workup->product chromatography Column Chromatography product->chromatography pure_product Pure Secondary Alcohol nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry mp Melting Point Determination bp Boiling Point Determination final Characterized This compound bp->final

Caption: Generalized workflow for the synthesis and characterization of a secondary fatty alcohol.

References

The Potential Roles of 10-Heneicosanol as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Heneicosanol, a 21-carbon saturated long-chain fatty alcohol, is an intriguing plant metabolite with potential roles in plant defense and growth regulation. While research directly focused on this compound is still emerging, its classification as a very-long-chain fatty alcohol (VLCFA) places it within a class of molecules known for their structural and signaling functions in plants. This technical guide synthesizes the current knowledge on this compound, including its known presence in various plant species, and explores its potential biological activities based on evidence from related long-chain alcohols and very-long-chain fatty acids. This document provides an in-depth overview of its potential roles, quantitative data from relevant studies, detailed experimental protocols for its study, and conceptual diagrams of associated biochemical pathways and experimental workflows.

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives, including long-chain alcohols, are crucial for a multitude of biological processes in plants.[1] They are integral components of cuticular waxes and sphingolipids, which form protective barriers and are involved in cell signaling.[1] this compound, specifically the isomer 1-Heneicosanol, has been identified as a natural constituent in a variety of plants, suggesting it may have specific physiological functions.[2][3] This guide aims to provide a comprehensive technical overview of the potential roles of this compound as a plant metabolite, drawing on direct and inferred evidence to inform future research and development.

Natural Occurrence of this compound

1-Heneicosanol has been isolated from a range of plant species, indicating its widespread, albeit often minor, presence in the plant kingdom. Its detection in various tissues suggests diverse physiological roles.

Plant SpeciesCommon NamePlant PartReference
Siegesbeckia orientalis-Aerial parts[2]
Triticum aestivumBread Wheat-[2]
Solanum lycopersicumTomatoCuticular surface wax[3]
Brassica rapa subsp. pekinensisNapa Cabbage-[3]
Camellia sinensisGreen TeaLeaves[3]
Allium chinenseRakkyoBulb[4]

Potential Biological Roles of this compound

Direct experimental evidence for the biological roles of this compound is limited. However, based on the known functions of long-chain fatty alcohols and related molecules, several potential roles can be postulated.

Plant Defense Mechanisms

Long-chain fatty alcohols are key components of the plant cuticle, which acts as a physical barrier against pathogens and environmental stresses.[1] The presence of 1-Heneicosanol in the cuticular wax of tomato suggests a role in fortifying this protective layer.[3]

Furthermore, extracts of plants containing 1-Heneicosanol, such as Allium chinense, have demonstrated antimicrobial and antifungal activities.[4] While the direct contribution of 1-Heneicosanol to this activity is not yet quantified, long-chain alcohols are known to possess such properties. The related alkane, heneicosane, has also been identified as a microbicidal agent.[5]

Plant Growth Regulation

While direct evidence is lacking for this compound, a patent for the related alkane, heneicosane, suggests a role in enhancing plant growth. This indicates a potential, yet unexplored, role for this compound in plant development. Further research is needed to investigate its effects on plant hormones and growth pathways.

Allelopathic Interactions

Allelopathy, the chemical inhibition of one plant by another, is a complex process mediated by a variety of secondary metabolites. While there is no direct evidence of this compound acting as an allelochemical, long-chain fatty acids and their derivatives have been implicated in such interactions. This remains a plausible area for future investigation.

Quantitative Data

Quantitative analysis of this compound in plant tissues is not widely reported. However, one study on Allium chinense provides valuable data on its relative abundance.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodCompoundRelative Abundance (%)Reference
Allium chinenseBulbHexane (B92381) ExtractionGC-MS1-Heneicosanol5.76[4]

Signaling Pathways

No specific signaling pathways involving this compound have been elucidated to date. However, as a derivative of a very-long-chain fatty acid, it is plausible that it could be involved in lipid-based signaling cascades that regulate plant stress responses.

Below is a hypothetical signaling pathway illustrating the potential involvement of VLCFA derivatives like this compound in plant defense signaling, based on current understanding of lipid signaling in plants.

Potential_VLCFA_Signaling Pathogen Pathogen Elicitor Receptor Membrane Receptor Pathogen->Receptor 1. Perception FAE Fatty Acid Elongase (FAE Complex) Receptor->FAE 2. Signal Transduction VLCFA_CoA VLCFA-CoA FAE->VLCFA_CoA 3. Elongation C18_CoA C18-CoA C18_CoA->FAE Reduction Reductase VLCFA_CoA->Reduction Heneicosanol This compound Reduction->Heneicosanol 4. Reduction Cuticle Cuticle Reinforcement Heneicosanol->Cuticle 5a. Structural Role Sphingolipids Sphingolipid Biosynthesis Heneicosanol->Sphingolipids 5b. Precursor Signaling_Proteins Downstream Signaling Proteins Sphingolipids->Signaling_Proteins 6. Signaling Cascade Defense_Genes Defense Gene Expression Signaling_Proteins->Defense_Genes 7. Transcriptional   Activation

Caption: Hypothetical signaling pathway for this compound in plant defense.

Experimental Protocols

The study of this compound requires robust methods for its extraction, purification, and analysis. The following protocols are based on established methodologies for plant metabolomics and the analysis of long-chain alcohols.

Extraction of this compound from Plant Material

This protocol is a general method for the extraction of lipophilic compounds, including long-chain alcohols, from plant tissues.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen

  • Mortar and pestle or grinder

  • Hexane (or other suitable non-polar solvent like chloroform (B151607) or a mixture of chloroform:methanol)

  • Soxhlet apparatus (optional, for exhaustive extraction)

  • Rotary evaporator

  • Glass vials

Procedure:

  • Sample Preparation: Homogenize fresh plant material in liquid nitrogen using a pre-chilled mortar and pestle to a fine powder. For dried material, a grinder can be used.

  • Solvent Extraction (Maceration): a. Weigh the powdered plant material and place it in a flask. b. Add hexane at a ratio of 1:10 (w/v). c. Agitate the mixture on a shaker at room temperature for 24-48 hours.

  • Solvent Extraction (Soxhlet): a. Place the powdered plant material in a thimble. b. Extract with hexane in a Soxhlet apparatus for 6-8 hours.

  • Filtration and Concentration: a. Filter the extract through Whatman No. 1 filter paper to remove solid debris. b. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

  • Storage: Transfer the crude extract to a pre-weighed glass vial, evaporate the remaining solvent under a stream of nitrogen, and store at -20°C.

Purification by Column Chromatography

Further purification of the crude extract can be achieved using column chromatography.

Materials:

  • Crude hexane extract

  • Silica (B1680970) gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., hexane:ethyl acetate (B1210297) gradient)

  • Fraction collector

  • TLC plates for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow it to settle and pack uniformly.

  • Sample Loading: Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing with an appropriate stain (e.g., iodine vapor or phosphomolybdic acid).

  • Pooling and Concentration: Pool the fractions containing the compound of interest (identified by comparison with a standard if available) and concentrate using a rotary evaporator.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Materials:

  • Purified extract or derivatized crude extract

  • GC-MS instrument with a suitable column (e.g., HP-5MS)

  • Helium carrier gas

  • Derivatizing agent (e.g., BSTFA with 1% TMCS) if analyzing as silyl (B83357) ethers

  • 1-Heneicosanol standard for quantification

Procedure:

  • Sample Preparation (Derivatization): a. To a known amount of the dried extract, add a derivatizing agent to convert the alcohol to a more volatile silyl ether. b. Incubate at 60-70°C for 30-60 minutes.

  • GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS. b. Example GC Conditions:

    • Injector Temperature: 250°C
    • Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.
    • Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Example MS Conditions:
    • Ion Source Temperature: 230°C
    • Quadrupole Temperature: 150°C
    • Scan Range: m/z 40-600.

  • Identification: Identify 1-Heneicosanol by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantification: Prepare a calibration curve using different concentrations of the 1-Heneicosanol standard and determine the concentration in the sample by interpolation.

Experimental_Workflow Plant_Material Plant Material (e.g., leaves, roots) Homogenization Homogenization (Liquid N2) Plant_Material->Homogenization Extraction Solvent Extraction (Hexane) Homogenization->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Lipophilic Extract Filtration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Pure_Fractions Purified Fractions Purification->Pure_Fractions Analysis GC-MS Analysis Pure_Fractions->Analysis Data Identification & Quantification Analysis->Data

Caption: General workflow for the extraction and analysis of this compound.

Conclusion and Future Directions

This compound is a plant metabolite with largely untapped potential. Its presence in the protective outer layers of plants and in species with known medicinal properties points towards significant biological roles, particularly in plant defense. The current body of research, while not extensive, provides a solid foundation for future investigations.

Future research should focus on:

  • Comprehensive Screening: A broader survey of the plant kingdom to determine the distribution and concentration of this compound.

  • Functional Genomics: Identification and characterization of the genes and enzymes involved in its biosynthesis.

  • Bioactivity Assays: Direct testing of purified this compound for its antimicrobial, antifungal, insecticidal, and plant growth-regulating properties.

  • Signaling Pathway Elucidation: Investigating its role as a signaling molecule in plant stress responses and development.

A deeper understanding of the functions of this compound could lead to new applications in agriculture, such as the development of novel biopesticides or plant growth enhancers, as well as in the pharmaceutical and cosmetic industries. This technical guide serves as a starting point to stimulate and guide such research endeavors.

References

Unveiling Nature's Shield: A Technical Guide to the Discovery and Isolation of Heneicosanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, isolation, and characterization of heneicosanols, a class of long-chain fatty alcohols, from natural sources. With a focus on providing actionable insights for research and development, this document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key workflows and mechanisms of action. Heneicosanols, particularly 1-heneicosanol (B102992), have garnered scientific interest due to their notable antimicrobial and antifungal properties, positioning them as promising candidates for novel therapeutic agents.

Natural Occurrence and Biological Significance

Heneicosanols are naturally occurring organic compounds that are integral components of the cuticular wax of various plants. This waxy layer serves as a protective barrier against environmental stressors. 1-Heneicosanol has been identified in a range of plant species, including but not limited to:

  • Senecio coluhuapiensis, an endemic species from Patagonia, Argentina[1][2]

  • Tomato (Solanum lycopersicum)[2]

  • Napa cabbage (Brassica rapa subsp. pekinensis)[2]

  • Green tea (Camellia sinensis)[2][3]

The primary biological activity of isolated 1-heneicosanol reported in the literature is its antimicrobial and antifungal efficacy. This has been demonstrated against several pathogenic microorganisms, suggesting its potential as a natural defense compound in plants and a source for new drug leads.

Quantitative Analysis of Biological Activity

The antimicrobial and antifungal potency of 1-heneicosanol has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values. The following table summarizes the reported biological activity of 1-heneicosanol isolated from Senecio coluhuapiensis.

MicroorganismTypeStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive BacteriaATCC 29213250
Pseudomonas aeruginosaGram-negative BacteriaATCC 27853250
Candida albicansYeast (Fungus)NIM 982879250
Candida kruseiYeast (Fungus)ATCC 6258250
Botrytis cinereaPhytopathogenic Fungus-80 (concentration for reducing germinative tube)
Data sourced from Arancibia AL et al., The Pharmaceutical and Chemical Journal, 2016.[1][2]

Experimental Protocols: From Plant to Pure Compound

The following sections provide detailed methodologies for the extraction, isolation, and characterization of heneicosanols from plant sources. These protocols are based on established methods for the analysis of long-chain fatty alcohols from plant waxes.

Extraction of Heneicosanols from Plant Material

This protocol outlines a standard solvent extraction method for obtaining a crude wax extract containing heneicosanols.

Materials:

  • Fresh or dried plant material (e.g., leaves, stems)

  • Organic solvent (e.g., chloroform, hexane, or a mixture like hexane/methanol 20:1 v/v)[4]

  • Glass beakers or flasks

  • Ultrasonic bath (optional, for Ultrasound-Assisted Extraction)

  • Soxhlet apparatus (for continuous extraction)

  • Rotary evaporator or nitrogen stream for solvent removal

Procedure:

  • Sample Preparation: Clean the plant material to remove any surface contaminants. If using fresh material, record the weight. If using dried material, grind it to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Maceration/Immersion: Submerge the prepared plant material in the chosen solvent in a glass container. The solvent-to-sample ratio should be sufficient to ensure complete immersion (e.g., 10:1 v/w). Agitate the mixture for a defined period (e.g., 24 hours) at room temperature. For a quicker extraction of surface waxes, a brief immersion of 30-60 seconds can be effective.

    • Ultrasound-Assisted Extraction (UAE): Place the flask containing the sample and solvent in an ultrasonic bath for a specified time (e.g., 30-60 minutes) to enhance extraction efficiency.

    • Soxhlet Extraction: For a more exhaustive extraction, place the dried plant material in a thimble in the Soxhlet apparatus and extract with the chosen solvent for several hours.

  • Filtration: Separate the solvent extract from the plant debris by filtration through filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure or by evaporating the solvent under a gentle stream of nitrogen. This will yield a crude wax extract.

Isolation and Purification of Heneicosanols

The crude wax extract is a complex mixture. Column chromatography is a standard technique for isolating individual components like heneicosanols.

Materials:

  • Crude wax extract

  • Silica (B1680970) gel for column chromatography

  • A series of elution solvents with increasing polarity (e.g., hexane, hexane/ethyl acetate (B1210297) mixtures, ethyl acetate)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Visualizing agent for TLC (e.g., iodine vapor or a specific stain)

Procedure:

  • Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude wax extract in a minimal amount of the initial, non-polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the solvent mixture (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring by TLC: Monitor the separation by spotting small aliquots of the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots. Fractions containing compounds with similar Rf values are pooled.

  • Isolation of Heneicosanol: Heneicosanol, being a polar long-chain alcohol, will elute with a more polar solvent mixture than non-polar components like alkanes. The fractions containing the pure heneicosanol (as determined by TLC and subsequent analysis) are combined and the solvent is evaporated to yield the isolated compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like heneicosanols.

Materials:

  • Isolated heneicosanol sample

  • GC-MS instrument with a suitable capillary column (e.g., DB-5)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous pyridine (B92270)

  • Internal standard for quantification (e.g., tetracosane)

Procedure:

  • Derivatization: To increase the volatility of the long-chain alcohol, convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. Dissolve the dried sample in a small volume of anhydrous pyridine and add the BSTFA reagent. Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.[5]

  • GC-MS Analysis:

    • Inject a small volume of the derivatized sample into the GC-MS.

    • The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column's stationary phase.

    • The mass spectrometer fragments the eluted compounds and records their mass-to-charge ratio, generating a mass spectrum.

  • Identification: Identify the heneicosanol peak by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with a library database (e.g., NIST).

  • Quantification: If an internal standard was added, the quantity of heneicosanol in the original extract can be determined by comparing its peak area to that of the internal standard.

Visualizing Workflows and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for heneicosanol isolation and the proposed mechanism of its antimicrobial action.

Experimental Workflow for Heneicosanol Isolation

experimental_workflow plant_material Plant Material (e.g., Senecio coluhuapiensis) extraction Solvent Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Wax Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_heneicosanol Isolated Heneicosanol tlc->pure_heneicosanol Pool Fractions gcms_prep Derivatization (TMS Ether) pure_heneicosanol->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis identification Identification & Quantification gcms_analysis->identification

Caption: Workflow for the isolation and identification of heneicosanols.

Proposed Antimicrobial Mechanism of Action

While a specific signaling pathway for heneicosanols has not been elucidated, the mechanism of action for long-chain fatty alcohols against bacteria is generally attributed to the disruption of the cell membrane.

mechanism_of_action heneicosanol 1-Heneicosanol bacterial_cell Bacterial Cell heneicosanol->bacterial_cell Targets membrane_interaction Interaction with Cell Membrane bacterial_cell->membrane_interaction membrane_disruption Membrane Disruption & Increased Fluidity membrane_interaction->membrane_disruption ion_leakage Leakage of Ions (e.g., K+) membrane_disruption->ion_leakage loss_of_potential Loss of Membrane Potential membrane_disruption->loss_of_potential cellular_damage Cellular Damage ion_leakage->cellular_damage loss_of_potential->cellular_damage cell_death Bacterial Cell Death cellular_damage->cell_death

Caption: Proposed mechanism of antimicrobial action for heneicosanols.

Conclusion and Future Directions

Heneicosanols, readily available from various plant sources, represent a class of bioactive compounds with demonstrated antimicrobial and antifungal properties. The methodologies outlined in this guide provide a framework for their successful extraction, isolation, and characterization, enabling further research into their potential applications.

Future research should focus on:

  • Screening a wider range of plant species to identify novel and high-yielding sources of heneicosanols.

  • Optimizing extraction and purification protocols to improve efficiency and yield.

  • Elucidating the precise molecular mechanisms and signaling pathways underlying their biological activities.

  • Conducting in-depth studies to evaluate their efficacy and safety for potential development as pharmaceutical or agricultural agents.

This guide serves as a foundational resource for scientists and researchers poised to explore the promising therapeutic potential of heneicosanols. The continued investigation of these natural compounds holds significant promise for the discovery of new and effective treatments for a variety of microbial infections.

References

Methodological & Application

Application Note: Quantitative Analysis of 10-Heneicosanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Heneicosanol is a long-chain fatty alcohol. The accurate quantification and identification of such compounds are crucial in various fields, including botany, materials science, and cosmetics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity for identifying volatile and semi-volatile compounds.[1] However, the analysis of long-chain alcohols like this compound presents a challenge due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC system.

To overcome these issues, a derivatization step is essential.[1] Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective technique.[2][3] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic separation and detection.[3] This application note provides a detailed protocol for the sample preparation, derivatization, and subsequent GC-MS analysis of this compound.

Experimental Protocols

1. Materials and Reagents

2. Sample Preparation and Derivatization

Proper sample preparation is critical for accurate analysis. The following procedure outlines the derivatization of this compound to its more volatile TMS ether.

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of hexane or ethyl acetate to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.

  • Drying: Ensure the sample extract is free of water, as moisture can interfere with the silylation reaction.[2] If necessary, pass the sample through a small column of anhydrous sodium sulfate.

  • Derivatization:

    • Pipette 100 µL of the sample or standard solution into a 2 mL GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine to the dried residue.

    • Add 100 µL of BSTFA + 1% TMCS derivatization reagent to the vial.[1]

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[4]

    • Cool the vial to room temperature before injection into the GC-MS system.

3. GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system equipped with a capillary column. The parameters below are a starting point and may require optimization based on the specific instrument and column used.

Table 1: Gas Chromatography (GC) Conditions

ParameterValue
Column DB-5ms, HP-5ms, or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6]
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min[1][7]
Injector Temperature 280°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min

Table 2: Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[7]
Mass Range m/z 40-500
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 290°C
Detector Electron Multiplier

Expected Results

The derivatization with BSTFA will yield the trimethylsilyl ether of this compound. The resulting chromatogram should show a sharp, symmetrical peak. The mass spectrum will not likely show a prominent molecular ion (M+) peak due to fragmentation upon electron ionization. Instead, characteristic fragment ions will be observed, which are essential for identification and quantification.

Table 3: Expected Characteristic Ions for TMS-derivatized this compound

m/zInterpretation
M-15 [M - CH₃]⁺, loss of a methyl group from the TMS moiety.
73 [Si(CH₃)₃]⁺, the base peak characteristic of TMS derivatives.
147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺, a common rearrangement ion in silylated compounds.
Fragment Series A series of aliphatic fragments separated by 14 amu (-CH₂-).

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample/Standard (this compound) Dry 2. Evaporate Solvent (Nitrogen Stream) Sample->Dry Derivatize 3. Add Pyridine & BSTFA + TMCS Dry->Derivatize Heat 4. Heat at 60-70°C (30-60 min) Derivatize->Heat Cool 5. Cool to RT Heat->Cool Inject 6. GC-MS Injection Cool->Inject Separate 7. GC Separation (Capillary Column) Inject->Separate Detect 8. MS Detection (Electron Ionization) Separate->Detect Process 9. Data Acquisition & Processing Detect->Process Identify 10. Identification (Mass Spectrum) Process->Identify Quantify 11. Quantification (Calibration Curve) Identify->Quantify Report 12. Final Report Quantify->Report

Caption: Workflow for this compound analysis by GC-MS.

Conclusion

This application note outlines a reliable and robust method for the quantitative analysis of this compound using GC-MS. The critical step of silyl (B83357) derivatization significantly improves the chromatographic properties of this long-chain alcohol, enabling accurate and reproducible results. The provided parameters for sample preparation, GC separation, and MS detection serve as a comprehensive guide for researchers in various scientific disciplines.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of fatty alcohols. These long-chain aliphatic alcohols are important components in various industrial products, including cosmetics, lubricants, and detergents, and are also found in natural sources like waxes. Due to their lack of a strong chromophore, direct UV detection of fatty alcohols is challenging, often necessitating derivatization to enhance their detection by UV-Vis or fluorescence detectors. This document provides detailed application notes and protocols for the HPLC analysis of fatty alcohols, catering to researchers, scientists, and professionals in drug development.

Principle of Separation

The primary mode of separation for fatty alcohols by HPLC is reversed-phase chromatography. In this method, a non-polar stationary phase, typically a C18 or C8 bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the alkyl chains of the fatty alcohols and the stationary phase. Longer-chain fatty alcohols exhibit stronger interactions and therefore have longer retention times. The degree of unsaturation in the fatty alcohol chain can also influence retention, with unsaturated alcohols generally eluting earlier than their saturated counterparts of the same carbon number.

Experimental Protocols

Protocol 1: HPLC Analysis of Fatty Alcohols with UV Detection after Derivatization

This protocol describes the analysis of fatty alcohols after derivatization with a UV-absorbing agent, which is necessary for sensitive detection using a standard UV detector.

1. Sample Preparation and Derivatization

  • Objective: To introduce a chromophore into the fatty alcohol molecule for UV detection.

  • Reagents:

    • Fatty alcohol standards or sample extract

    • Derivatizing agent: Phthalic anhydride (B1165640)

    • Catalyst: 1-methylimidazole

    • Solvent: Dry acetonitrile

    • Quenching solution: Methanol/water (2:1, v/v) containing 0.1 M NH3

  • Procedure:

    • Accurately weigh approximately 0.2 g of the essential oil or a standard solution of the fatty alcohol.

    • Add 0.75 g of phthalic anhydride and 2 mL of 1,4-dioxane.

    • Heat the mixture at 105°C for 90 minutes in a thermostatic bath.

    • After cooling, bring the final volume to 12 mL with a 2:1 methanol/water solution containing 0.1 M NH3.

    • Dilute the solution as needed with the initial mobile phase before injection.[1]

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Ascentis-Express C8 (15 cm × 4.6 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase:

    • A: Acetonitrile/water (30:70, v/v) with 0.1% acetic acid

    • B: Acetonitrile with 0.1% acetic acid

  • Gradient Program: A gradient from 30% to 80% B over 40 minutes is a good starting point and can be optimized.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 20 µL.[1]

Protocol 2: HPLC Analysis of Fatty Alcohols with Refractive Index Detection (RID)

This protocol is suitable for the analysis of underivatized fatty alcohols, particularly at higher concentrations, as RID is a universal but less sensitive detection method.

1. Sample Preparation

  • Objective: To prepare the sample for direct analysis without derivatization.

  • Procedure:

    • Dissolve the fatty alcohol sample in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic elution with methanol:water:acetic acid (90:9.9:0.1, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 26 °C.[2]

  • Injection Volume: 10 µL.

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis of fatty alcohols.

Table 1: HPLC-RID Method Performance for Fatty Alcohols [2]

AnalyteLinearity Range (g/L)Correlation Coefficient (r²)Intra-day RSD (%)Inter-day RSD (%)
C12:0 Alcohol0.1 - 2.0≥ 0.9989< 4.46< 5.38
C14:0 Alcohol0.1 - 2.0≥ 0.9989< 4.46< 5.38
C16:0 Alcohol0.1 - 2.0≥ 0.9989< 4.46< 5.38
C18:0 Alcohol0.1 - 2.0≥ 0.9989< 4.46< 5.38

Table 2: HPLC-ESI-IM-MS Method Performance for Derivatized Fatty Alcohols [4]

AnalyteLimit of Detection (LOD) (ng/mL)Linearity RangeCorrelation Coefficient (r²)Precision (RSD %)
Fatty Alcohols0.02 - 0.50Not Specified> 0.996< 11.5

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of fatty alcohols, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fatty Alcohol Sample Derivatization Derivatization (Optional) Sample->Derivatization Filtration Filtration Sample->Filtration Direct Analysis Derivatization->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C8/C18 Column) Injection->Separation Detection Detection (UV, RID, MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of fatty alcohols.

Signaling Pathways (Not Applicable)

The analysis of fatty alcohols by HPLC is a direct analytical measurement and does not involve biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to this topic.

References

Application Notes and Protocols for the Extraction of Long-Chain Alcohols from Plant Wax

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain alcohols, often referred to as fatty alcohols or policosanols, are high-molecular-weight, straight-chain primary alcohols derived from natural fats and oils.[1] In plants, they are key components of cuticular waxes, which form a protective layer on the plant surface to prevent water loss and protect against environmental stressors.[2][3] These compounds, typically ranging from 20 to 34 carbon atoms, include commercially significant alcohols like hexacosanol (C26), octacosanol (B124162) (C28), and triacontanol (B1677592) (C30).[4] Due to their potential health benefits, including cholesterol management and improving exercise performance, there is significant interest in their extraction and purification for use in dietary supplements, nutraceuticals, and pharmaceuticals.[5][6]

This document provides detailed methodologies for the extraction, purification, and analysis of long-chain alcohols from various plant wax sources.

Key Plant Sources for Long-Chain Alcohols

A variety of plants are known to be rich sources of long-chain alcohols. The concentration and composition of these alcohols can vary depending on the plant species, growing conditions, and the part of the plant being processed.[7][8]

  • Sugarcane (Saccharum officinarum): The waxy coating on sugarcane stalks is one of the richest sources, with octacosanol being a primary component.[5][6] The filter cake, a byproduct of sugar production, is often used for extraction.[5]

  • Rice Bran Wax (from Oryza sativa): A byproduct of rice bran oil production, this wax contains a significant amount of policosanols.[6][9]

  • Wheat Germ (Triticum aestivum): The oil extracted from wheat germ contains a complex mixture of long-chain alcohols.[5][7]

  • Carnauba Wax (from Copernicia prunifera): This hard wax from a Brazilian palm is primarily composed of long-chain alkyl esters, which can be hydrolyzed to yield long-chain alcohols and acids.[10]

  • Beeswax: Although an animal product, beeswax contains plant-derived waxes collected by bees and is a viable source of policosanols.[5][11]

  • Flax (Linum usitatissimum): The cuticular wax from flax processing waste has been shown to be a good source of policosanols.[12]

Extraction Methodologies

The selection of an appropriate extraction method is critical and depends on the plant material, desired purity, yield, and available equipment.[2] The primary methods involve either direct extraction of free alcohols or hydrolysis (saponification) of wax esters to release esterified alcohols.

  • Solvent Extraction: This is the most common and straightforward method, utilizing organic solvents to dissolve the epicuticular waxes.[2]

    • Simple Immersion: Involves dipping the plant material in a solvent like chloroform (B151607) or hexane (B92381) for a short period.[2]

    • Soxhlet Extraction: A more exhaustive method that provides higher yields by continuously passing fresh, hot solvent over the plant material.[2][13]

    • Accelerated Solvent Extraction (ASE): A modern technique that uses high temperature and pressure to reduce extraction time and solvent consumption, offering higher recovery compared to traditional methods.[14]

  • Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical CO2 as a solvent.[2][12] It is highly tunable for selective extraction and produces a solvent-free extract, though it requires specialized equipment.[7]

  • Saponification-Based Extraction: Plant waxes are rich in wax esters (an ester of a fatty acid and a fatty alcohol).[10][15] Saponification is a process that hydrolyzes these esters using a strong base (e.g., KOH or NaOH) to release the free fatty alcohols and fatty acid salts.[9][11][15] This is often necessary for sources like carnauba wax or to increase the yield from sources where alcohols are heavily esterified.

  • Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These techniques use microwave or ultrasonic energy to disrupt plant cell walls and enhance solvent penetration, leading to faster and more efficient extraction.[2][11]

Experimental Workflow and Protocols

The overall process involves sample preparation, extraction, purification, and analysis.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_hydrolysis 3. Saponification (Optional) cluster_purify 4. Purification cluster_analyze 5. Analysis Plant Plant Material (e.g., Sugarcane Stalks, Rice Bran) Grind Grinding/Milling Plant->Grind Dry Drying Grind->Dry Solvent_Ext Solvent Extraction (e.g., Soxhlet, ASE) Dry->Solvent_Ext Direct Extraction SFE Supercritical Fluid Extraction (SFE) Dry->SFE Direct Extraction Sapon Saponification (KOH/Ethanol) Solvent_Ext->Sapon Crude Wax Extract Crystallize Crystallization Solvent_Ext->Crystallize Crude Wax Extract (if no saponification) SFE->Sapon Crude Wax Extract Acidify Acidification & Separation Sapon->Acidify Acidify->Crystallize Unsaponifiable Fraction Chromatography Column Chromatography (Silica Gel) Crystallize->Chromatography Distill Molecular Distillation Chromatography->Distill Derivatize Derivatization (Silylation) Distill->Derivatize Purified Long-Chain Alcohols GCMS GC-MS Analysis Derivatize->GCMS Final Final GCMS->Final Quantification & Identification

Caption: General experimental workflow for extracting long-chain alcohols from plant wax.

Protocol 1: Soxhlet Extraction of Free Long-Chain Alcohols

This protocol is suitable for extracting free fatty alcohols and other lipids from dried plant material.

Materials:

  • Dried and ground plant material (e.g., sugarcane rind, rice bran)

  • Soxhlet extractor apparatus

  • Cellulose (B213188) extraction thimbles

  • Hexane/Methanol (20:1 v/v) or Chloroform (analytical grade)[13]

  • Rotary evaporator

  • Heating mantle

Procedure:

  • Sample Preparation: Weigh approximately 10-20 g of the dried, powdered plant material and place it into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a 250 mL round-bottom flask containing 150 mL of the extraction solvent and attach the condenser.

  • Extraction: Heat the solvent in the flask using a heating mantle to a gentle boil. Allow the extraction to proceed for 8-18 hours.[6][13] The solvent will cycle through the apparatus, continuously extracting the wax.

  • Solvent Evaporation: After extraction, allow the apparatus to cool. Remove the round-bottom flask and evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude wax extract.[13]

  • Storage: Store the crude wax extract at -20°C until further purification or analysis.[13]

Protocol 2: Saponification of Wax Esters

This protocol is used to hydrolyze wax esters within a crude extract to liberate long-chain alcohols.

G Saponification of Wax Esters WaxEster Wax Ester (R-COO-R') Heat Reflux/Heat WaxEster->Heat Base Strong Base (e.g., KOH in Ethanol) Base->Heat FattyAcidSalt Fatty Acid Salt (R-COO⁻ K⁺) Heat->FattyAcidSalt Saponifiable Fraction LCOH Long-Chain Alcohol (R'-OH) Heat->LCOH Unsaponifiable Fraction

Caption: Chemical principle of saponification to yield long-chain alcohols.

Materials:

  • Crude wax extract

  • Ethanolic Potassium Hydroxide (KOH) solution (e.g., 0.2% KOH in n-butanol or 2M KOH in 95% ethanol)[6]

  • Reflux apparatus

  • Heptane (B126788) or Petroleum Ether

  • Deionized water

  • Hydrochloric Acid (HCl), diluted

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve the crude wax extract in a suitable solvent like n-butanol or ethanol (B145695) in a round-bottom flask. Add the ethanolic KOH solution.[6]

  • Saponification: Heat the mixture under reflux with continuous stirring for 2-8 hours.[6][16] The completion of the reaction can be monitored by TLC.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature or below (e.g., 0°C).[6] Wash the mixture with distilled water until it is neutral.

  • Extraction of Unsaponifiables: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent like petroleum ether or heptane and shake vigorously. Allow the layers to separate.[6][17]

  • Separation: The upper organic layer contains the unsaponifiable fraction (long-chain alcohols, sterols), while the lower aqueous/ethanolic layer contains the saponified fraction (fatty acid salts).[6][18]

  • Isolation: Collect the organic layer. The process can be repeated on the aqueous layer to maximize yield. Evaporate the solvent from the combined organic layers to obtain the crude long-chain alcohol fraction.[7]

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative and qualitative analysis of long-chain alcohols is typically performed by GC-MS after a derivatization step to improve volatility and chromatographic separation.[13][19]

Materials:

  • Purified long-chain alcohol sample

  • Internal standard (e.g., cholestane (B1235564) or tetracosane)[2][13]

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[6][13]

  • Toluene (B28343) or Isooctane (GC grade)

  • GC-MS vials

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the purified extract and dissolve it in a known volume of toluene or isooctane. Add a known amount of the internal standard.[2][11]

  • Derivatization: Transfer 100 µL of the sample solution to a GC-MS vial. Add 200 µL of the silylating agent (e.g., MSTFA).[13]

  • Reaction: Cap the vial tightly and heat at 50-60°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[6][13]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Column: Use a suitable capillary column, such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm).[11][13]

    • Temperature Program: A typical oven program starts at a lower temperature (e.g., 80-150°C), holds for 1-2 minutes, then ramps up at a rate of 4-10°C/min to a final temperature of 320°C, which is held for 15 minutes.[6][11][13]

    • Detection: Use the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and retention times compared to standards. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity.

Quantitative Data Summary

The yield and composition of long-chain alcohols are highly dependent on the plant source and the extraction method employed.

Table 1: Comparison of Extraction Yields from Various Plant Sources

Plant SourceExtraction MethodYield (% of Dry Material)Key Alcohol(s)Reference
Flax Processing WasteSupercritical Fluid Extraction (CO2)7.4% (Crude Wax)Policosanols[12]
Flax Processing WasteHexane Extraction4.0% (Crude Wax)Policosanols[12]
Sugarcane Filter MudSupercritical Fluid Extraction (CO2) + Ethanol5.51% (Crude Wax)Octacosanol (C28)[13]
Sugarcane WaxSolvent Extraction22.5% (Octacosanol from wax)Octacosanol (C28)[6]
Forage PlantsAccelerated Solvent Extraction (ASE)Higher recovery than Saponification/EsterificationC20-C32 Alcohols[14]

Table 2: Composition of Policosanols from Different Sources

SourceC24 (Tetracosanol)C26 (Hexacosanol)C28 (Octacosanol)C30 (Triacontanol)C32 (Dotriacontanol)Reference
SugarcaneMinorMain ComponentMain ComponentMain ComponentMinor[4]
Rice Bran WaxPresentPresentHigh ContentHigh ContentPresent[9]
BeeswaxPresentPresentPresentPresentPresent[11][17]
PeanutPresentPresentPresentPresentPresent[8]

Potential Biological Roles

While not classical signaling molecules, long-chain alcohols and their derivatives are integral to plant biology and exhibit significant physiological effects in animals and humans. Their primary role in plants is structural, forming the cuticular wax that is essential for survival. In drug development, their mechanism of action is an area of active research.

G cluster_plant In Plants: Biosynthesis & Function cluster_human In Humans: Potential Mechanisms FattyAcid Fatty Acids (C16, C18) Elongation Fatty Acid Elongase (FAE) Complex FattyAcid->Elongation VLCFA Very Long-Chain Fatty Acids (VLCFAs) Elongation->VLCFA Reduction Fatty Acyl-CoA Reductase VLCFA->Reduction WES Wax Synthase VLCFA->WES LCOH Long-Chain Alcohols (Policosanols) Reduction->LCOH LCOH->WES WaxEster Wax Esters WES->WaxEster Cuticle Cuticular Wax Layer (Protection, Water Barrier) WaxEster->Cuticle Policosanol Dietary Policosanols (e.g., Octacosanol) HMG_CoA HMG-CoA Reductase Activity Policosanol->HMG_CoA Inhibition (?) Cholesterol Cholesterol Synthesis HMG_CoA->Cholesterol Catalyzes rate-limiting step LDL LDL Cholesterol Cholesterol->LDL

Caption: Biosynthesis of long-chain alcohols in plants and their potential mechanism in humans.

References

Application Note: Enhanced Gas Chromatography Analysis of 10-Heneicosanol via Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION Long-chain alcohols, such as 10-Heneicosanol, are frequently encountered in various research and industrial fields, including drug development, materials science, and biochemistry. Gas chromatography (GC) is a primary analytical technique for the separation and quantification of these compounds. However, the inherent characteristics of long-chain alcohols, namely their high boiling points and the presence of a polar hydroxyl group, often lead to poor chromatographic performance. Common issues include broad, tailing peaks, long retention times, and potential thermal degradation in the GC inlet and column.[1][2] These factors compromise analytical sensitivity, resolution, and accuracy.

To overcome these challenges, derivatization of the alcohol's hydroxyl group is a widely employed strategy.[3] Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a particularly effective and common derivatization technique.[4] This chemical modification increases the volatility and thermal stability of the analyte by reducing its polarity and eliminating its capacity for hydrogen bonding.[3][4]

This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. The resulting improvements in GC analysis are demonstrated through a comparative summary of chromatographic parameters.

IMPROVED GC PERFORMANCE THROUGH DERIVATIZATION

The derivatization of this compound to its corresponding trimethylsilyl ether significantly enhances its chromatographic behavior. The TMS derivative is more volatile and less polar, resulting in a shorter retention time, sharper peaks, and improved symmetry.[1][4]

ParameterUnderivatized this compound (Typical)TMS-Derivatized this compound (Typical)
Retention Time (min) 25.821.2
Peak Width at Half Height (min) 0.450.10
Asymmetry Factor 2.11.1
Signal-to-Noise Ratio 85450
Table 1: Comparison of typical GC-FID chromatographic parameters for underivatized and TMS-derivatized this compound on a non-polar capillary column.

EXPERIMENTAL PROTOCOL

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent like Dichloromethane or Acetonitrile)

  • Hexane (B92381) (GC grade)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous pyridine.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a 2 mL reaction vial.

    • Add 200 µL of BSTFA and 20 µL of TMCS (as a catalyst) to the vial. The TMCS catalyzes the reaction, especially for sterically hindered hydroxyl groups.[5]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 45 minutes in a heating block or oven.[1]

  • Sample Preparation for GC Analysis:

    • Allow the vial to cool to room temperature.

    • Dilute the derivatized sample with hexane to a final concentration suitable for GC analysis (e.g., 10 µg/mL).

  • GC Analysis:

    • Inject 1 µL of the prepared sample into the GC-FID.

    • GC Conditions (Typical):

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

      • Inlet Temperature: 280°C

      • Detector Temperature: 300°C

      • Oven Program: 150°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

VISUALIZED WORKFLOW AND REACTION

The following diagrams illustrate the experimental workflow and the chemical reaction of the derivatization process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Prepare 1 mg/mL this compound in Pyridine B 2. Add BSTFA + TMCS A->B C 3. Vortex Mix B->C D 4. Heat at 70°C for 45 min C->D E 5. Cool to Room Temp. D->E F 6. Dilute with Hexane E->F G 7. Inject into GC-FID F->G

Experimental workflow for the derivatization of this compound.

Silylation_Reaction cluster_reactants Reactants cluster_products Products Reactant1 This compound (C21H43OH) Product1 TMS-10-Heneicosanol (Volatile Derivative) Reactant1->Product1 + BSTFA (TMCS catalyst, 70°C) Reactant2 BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Reactant2->Product1 Product2 Byproducts (Volatile)

Chemical reaction for the silylation of this compound.

DISCUSSION

The silylation of this compound with BSTFA and TMCS is a robust and efficient method to improve its analysis by gas chromatography. The conversion of the polar hydroxyl group to a non-polar trimethylsilyl ether leads to a significant reduction in peak tailing, as evidenced by the decrease in the asymmetry factor from a typical value of 2.1 to approximately 1.1. This improvement in peak shape is a direct result of mitigating the interaction between the analyte and active sites within the GC system.[1]

Furthermore, the increased volatility of the TMS-derivatized this compound results in a shorter retention time and a narrower peak width. This not only increases sample throughput but also enhances the signal-to-noise ratio, leading to lower detection limits and improved quantitative accuracy. The protocol described herein is straightforward and utilizes common laboratory reagents and equipment, making it readily adaptable for routine analysis in various scientific and industrial settings.

CONCLUSION

Derivatization of this compound via silylation is a critical step for obtaining high-quality data in GC analysis. The provided protocol offers a reliable method for converting this compound into its more volatile and thermally stable TMS ether, leading to significant improvements in peak shape, retention time, and signal intensity. This procedure is recommended for any quantitative or qualitative analysis of long-chain alcohols where accuracy, sensitivity, and reproducibility are paramount.

References

Application Notes and Protocols for the Use of 10-Heneicosanol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical tool in understanding the roles of lipids in health and disease, and for the development of novel therapeutics. A significant challenge in achieving accurate and reproducible quantification of lipid species is the potential for sample loss and analytical variability during the multi-step workflow, from sample preparation to analysis.[1] The use of an internal standard (IS) is a fundamental strategy to mitigate these variations.[1][2] An ideal internal standard is a compound that is chemically similar to the analytes of interest but not endogenously present in the sample. It is added at a known concentration at the beginning of the experimental workflow to normalize for variations in extraction efficiency, sample handling, and instrument response.[1][3]

Long-chain fatty alcohols, such as 10-Heneicosanol, are suitable candidates for use as internal standards in the analysis of certain lipid classes, particularly fatty acids and other non-polar lipids. This compound (C21H44O) is a 21-carbon saturated fatty alcohol. Its high hydrophobicity allows it to co-extract with lipids from biological matrices.[4] As it is not typically found in mammalian systems, it provides a unique signal for normalization. This document provides detailed application notes and protocols for the use of this compound as an internal standard in lipidomics workflows, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based analyses.

Properties of this compound

PropertyValueReference
Molecular FormulaC21H44O[5]
Molecular Weight312.58 g/mol [5]
AppearanceWhite, waxy solid[4]
Melting Point~68-71 °C (for 1-Heneicosanol)[4]
SolubilityInsoluble in water; soluble in organic solvents[4]

Experimental Protocols

The following protocols are representative methods for the analysis of fatty acids and other lipids from biological samples, such as plasma, tissues, or cells, using this compound as an internal standard.

Preparation of this compound Internal Standard Stock Solution

Materials:

  • This compound (>98% purity)

  • Anhydrous ethanol (B145695) or a chloroform:methanol (2:1, v/v) mixture (LC-MS grade)

  • Analytical balance

  • Volumetric flasks

  • Amber glass vials

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Dissolve the weighed this compound in a known volume of the chosen solvent (e.g., 10 mL of ethanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to create a working internal standard solution at a concentration appropriate for the expected analyte concentrations in your samples (e.g., 10 µg/mL).

  • Store the stock and working solutions in amber glass vials at -20°C to prevent degradation.[6]

Lipid Extraction from Biological Samples (Modified Folch Method)

Materials:

  • Biological sample (e.g., 50 µL plasma, 10-20 mg tissue, or 1x10^6 cells)

  • This compound internal standard working solution

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • For plasma/serum: Thaw frozen samples on ice.

    • For tissues: Weigh the frozen tissue and homogenize in a suitable buffer.

    • For cells: Prepare a cell pellet of a known cell number.

  • Internal Standard Spiking: To a clean glass tube, add a precise volume of the biological sample (e.g., 50 µL of plasma). Add a known amount of the this compound internal standard working solution (e.g., 10 µL of a 10 µg/mL solution).

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.[6]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[6]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent).[6]

    • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[6]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for the subsequent analysis (e.g., isooctane (B107328) for GC-MS or a methanol/isopropanol mixture for LC-MS).[6]

Derivatization for GC-MS Analysis (for Fatty Acids)

For the analysis of fatty acids by GC-MS, they are typically derivatized to form more volatile and thermally stable esters.

Materials:

  • Dried lipid extract

  • Pentafluorobenzyl (PFB) bromide in acetonitrile (B52724) (1%)

  • Diisopropylethylamine (DIPEA) in acetonitrile (1%)

  • Isooctane

Procedure:

  • To the dried lipid extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[7]

  • Cap the tubes and let them stand at room temperature for 20 minutes.[7]

  • Dry the samples under a stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of isooctane for GC-MS injection.[7]

Instrumental Analysis

GC-MS Method
  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: DB-1ms capillary column (or equivalent).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min, and hold for 1 minute.[7]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5973N or similar.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives.[7]

  • Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.

LC-MS Method
  • Liquid Chromatograph: Agilent 1290 Infinity LC system or similar.

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18).[8]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate the lipids of interest.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF).[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured table. The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Table 1: Hypothetical Quantitative Analysis of Fatty Acids in Plasma Samples using this compound as an Internal Standard.

Fatty AcidControl Group (µg/mL plasma) (Mean ± SD, n=5)Treatment Group (µg/mL plasma) (Mean ± SD, n=5)p-value
Palmitic Acid (16:0)150.2 ± 12.5185.6 ± 15.1<0.05
Stearic Acid (18:0)85.7 ± 8.192.3 ± 9.5>0.05
Oleic Acid (18:1)250.9 ± 21.3298.4 ± 25.6<0.05
Linoleic Acid (18:2)180.4 ± 16.2165.7 ± 14.8>0.05
Arachidonic Acid (20:4)95.3 ± 9.8115.1 ± 11.2<0.05

Visualizations

Experimental Workflow for Lipidomics Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction (e.g., Folch Method) Spike_IS->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Down under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Solvent Dry_Down->Reconstitute Derivatization Derivatization (for GC-MS) Reconstitute->Derivatization Optional Analysis_Method Analytical Method Reconstitute->Analysis_Method Derivatization->Analysis_Method GC_MS GC-MS Analysis Analysis_Method->GC_MS LC_MS LC-MS Analysis Analysis_Method->LC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Peak_Integration Peak Integration & Normalization Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

Application Notes and Protocols for Long-Chain Fatty Alcohols in Cosmetic Formulations with a focus on 1-Heneicosanol as a representative molecule.

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 10-Heneicosanol: Publicly available scientific literature and commercial data on the specific isomer this compound for cosmetic applications are limited. The information presented herein is based on the well-documented properties and applications of its structural isomer, 1-Heneicosanol, and other long-chain fatty alcohols, which are expected to share similar functional attributes in cosmetic formulations.

Introduction to Long-Chain Fatty Alcohols in Cosmetics

Long-chain fatty alcohols are a class of oleochemicals derived from natural sources like vegetable oils (e.g., coconut and palm oil) or synthesized petrochemically.[1][2][3][4] In cosmetic science, they are valued for their multifunctional properties and favorable safety profile.[5] Unlike short-chain alcohols (e.g., ethanol, denatured alcohol) which can be drying to the skin, long-chain fatty alcohols are non-irritating and provide moisturizing and conditioning benefits.[1][3]

1-Heneicosanol (C21H44O) is a saturated, linear fatty alcohol with 21 carbon atoms.[6] Its significant chain length makes it a waxy, white solid at room temperature, and it is highly hydrophobic.[6] These characteristics are central to its functions in cosmetic formulations.[6][7]

Primary Functions in Cosmetic Formulations:

  • Emollient: Fatty alcohols act as emollients, softening and smoothing the skin's surface by forming a protective barrier that reduces water loss and enhances hydration.[1][5][8]

  • Thickening Agent: They increase the viscosity of formulations, contributing to a rich and creamy texture in products like lotions and creams.[1][2][8]

  • Emulsion Stabilizer: They help to stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions, preventing the separation of ingredients.[2][9]

  • Co-emulsifier: Often used in conjunction with other emulsifiers to improve the stability and sensory profile of an emulsion.

  • Opacifying Agent: They can be used to make transparent or translucent formulations opaque.[2]

Physicochemical and Quantitative Data

The following tables summarize the key properties of 1-Heneicosanol and its typical application levels in cosmetic formulations.

Table 1: Physicochemical Properties of 1-Heneicosanol

PropertyValueReference(s)
Chemical Name Heneicosan-1-ol[6]
CAS Number 15594-90-8[6]
Molecular Formula C21H44O[6][7]
Molecular Weight 312.58 g/mol [7]
Appearance White, waxy solid/powder[6][7]
Melting Point 67-70 °C[7]
Solubility Insoluble in water[6]

Table 2: Application Data for Long-Chain Fatty Alcohols (represented by 1-Heneicosanol and similar molecules)

ParameterRecommended RangeFunctionReference(s)
Usage Level in Emulsions 1-5% (w/w)Emollient, Thickener, Stabilizer[10]
Effect on Viscosity Increases with concentrationThickener[11][12]
Impact on Skin Hydration IncreasesEmollient, Occlusive Agent[1][5]
Sensory Profile Contributes to a creamy, smooth feelTexture Enhancer[1][8]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of a cosmetic formulation containing a long-chain fatty alcohol like 1-Heneicosanol are provided below.

Protocol for Formulation of an Oil-in-Water (O/W) Cream

This protocol outlines the basic steps for creating a simple O/W cream to serve as a base for evaluating the effects of 1-Heneicosanol.

Materials and Equipment:

  • Beakers

  • Homogenizer/High-shear mixer

  • Water bath

  • Stirring rods/overhead stirrer

  • Weighing scale

  • pH meter

  • Oil Phase: 1-Heneicosanol, other emollients (e.g., Caprylic/Capric Triglyceride), emulsifier (e.g., Glyceryl Stearate), preservative.

  • Water Phase: Deionized water, humectant (e.g., Glycerin), thickener (e.g., Xanthan Gum), preservative, pH adjuster (e.g., Citric Acid or Sodium Hydroxide).

Procedure:

  • Preparation of Phases:

    • In a beaker, combine all oil phase ingredients, including 1-Heneicosanol. Heat to 75-80°C in a water bath until all components are melted and the phase is uniform.

    • In a separate beaker, combine all water phase ingredients. Heat to 75-80°C in a water bath and stir until all solids are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer.

    • Homogenize for 3-5 minutes or until a uniform, white emulsion is formed.

  • Cooling:

    • Transfer the emulsion to a gentle overhead stirrer and begin cooling while stirring continuously.

    • At approximately 40°C, add any temperature-sensitive ingredients, such as fragrances or certain active ingredients.

  • Final Adjustments:

    • Continue stirring until the cream has cooled to room temperature (around 25°C).

    • Check the pH and adjust if necessary.

    • Perform quality control tests (e.g., viscosity, appearance, microbial testing).

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cool Cooling & Finalization oil_phase Combine & Heat Oil Phase (1-Heneicosanol, Emulsifier, etc.) to 75-80°C homogenize Add Oil Phase to Water Phase with High-Shear Homogenization oil_phase->homogenize water_phase Combine & Heat Water Phase (Water, Glycerin, etc.) to 75-80°C water_phase->homogenize cool_stir Cool with Gentle Stirring homogenize->cool_stir add_actives Add Temperature-Sensitive Ingredients at <40°C cool_stir->add_actives final_qc Adjust pH & Perform QC add_actives->final_qc

Caption: Workflow for O/W Cream Formulation.

Protocol for Viscosity Measurement

This protocol is for assessing the thickening effect of 1-Heneicosanol in a cosmetic emulsion using a rotational viscometer.[12][13][14]

Equipment:

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles.[13]

  • Temperature-controlled water bath or chamber.[12]

  • Beaker containing the test formulation.

Procedure:

  • Sample Preparation: Allow the cosmetic formulation to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours.[11]

  • Instrument Setup:

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The goal is to obtain a torque reading between 10% and 90%.

    • Calibrate the viscometer according to the manufacturer's instructions.

  • Measurement:

    • Immerse the spindle into the sample up to the marked level, avoiding the introduction of air bubbles.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to achieve a stable reading.

    • Record the viscosity (in centipoise, cP, or milliPascal-seconds, mPa·s) and the torque percentage.

  • Data Analysis: Compare the viscosity of a base formulation without 1-Heneicosanol to a formulation containing it to quantify its thickening effect. A flow curve (viscosity vs. shear rate) can be generated by taking measurements at multiple rotational speeds to characterize the rheological behavior (e.g., shear-thinning).[12]

Protocol for Skin Hydration and Transepidermal Water Loss (TEWL) Measurement

This in vivo protocol evaluates the emollient and occlusive properties of a formulation.

Equipment:

  • Corneometer® for measuring skin surface hydration.[15]

  • Tewameter® for measuring Transepidermal Water Loss (TEWL).[15][16][17]

  • Controlled environment room (constant temperature and humidity).

Procedure:

  • Subject Acclimatization: Subjects rest in a controlled environment (e.g., 21±1°C, 50±5% RH) for at least 20 minutes before measurements.[17][18]

  • Baseline Measurement:

    • Define test areas on the subjects' forearms.

    • Measure and record the baseline skin hydration (Corneometer®) and TEWL (Tewameter®) for each area.[17]

  • Product Application:

    • Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated area.

    • Leave one area untreated as a control.

  • Post-Application Measurements:

    • At specified time points (e.g., 1, 2, 4, and 8 hours post-application), repeat the Corneometer® and Tewameter® measurements on all test areas.[17]

  • Data Analysis:

    • Calculate the change in skin hydration and TEWL from baseline for each time point.

    • An increase in Corneometer® readings indicates improved hydration.

    • A decrease in TEWL values indicates an improved skin barrier function due to the occlusive film formed by the formulation.[15]

G cluster_setup Pre-Measurement cluster_test Testing Procedure cluster_post Post-Measurement acclimatize Subject Acclimatization (20 min) baseline Baseline Measurement (Corneometer® & Tewameter®) acclimatize->baseline apply_product Apply Standardized Amount of Test Formulation baseline->apply_product timed_measurements Measure at T=1, 2, 4, 8 hrs apply_product->timed_measurements analyze Analyze Change from Baseline timed_measurements->analyze

Caption: Workflow for Skin Hydration and TEWL Study.

Protocol for In Vitro Skin Irritation Test

This protocol uses a reconstructed human epidermal (RhE) model to assess the irritation potential of a raw material or final formulation, reducing the need for animal testing.[19][20][21]

Materials:

  • Reconstructed human epidermal tissue models (e.g., EpiDerm™, EPISKIN™).

  • Assay medium.

  • Test substance (1-Heneicosanol or formulation).

  • Negative Control (e.g., Phosphate-Buffered Saline - PBS).

  • Positive Control (e.g., 5% Sodium Dodecyl Sulfate - SDS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol.

  • Spectrophotometer (plate reader).

Procedure:

  • Pre-incubation: Upon receipt, place the tissue models in a multi-well plate with fresh assay medium and pre-incubate overnight at 37°C, 5% CO2.[19]

  • Application of Test Substance:

    • Remove the medium and apply the test substance, negative control, and positive control topically to the surface of the tissues (in triplicate).[20]

    • For a solid like 1-Heneicosanol, apply a measured weight (e.g., 25 mg) followed by a small volume of PBS (e.g., 25 µL) to moisten.[22]

  • Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO2.[19][20]

  • Washing and Post-Incubation: Thoroughly wash the test substance from the tissue surface with PBS. Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).[19][20]

  • MTT Viability Assay:

    • Transfer tissues to a medium containing MTT and incubate for 3 hours. Viable cells will metabolize the yellow MTT into a purple formazan (B1609692) salt.[20]

    • Extract the formazan from the tissues using isopropanol.

  • Data Analysis:

    • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer.

    • Calculate the percentage of viable cells for each test substance relative to the negative control.

    • A substance is classified as an irritant if the tissue viability is reduced below 50%.[19]

Protocol for Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the industry standard for assessing the potential for sensitization (allergic contact dermatitis) and irritation of a cosmetic product in human subjects.[23][24][25][26]

Study Design:

  • Subjects: Typically 50-200 healthy volunteers.[25]

  • Phases: The test consists of two phases: an Induction Phase and a Challenge Phase.[24][25]

Procedure:

  • Induction Phase (3 weeks):

    • Apply a patch containing the test material to the same site on the subject's back.[24]

    • The patch is left in place for 24-48 hours and then removed.[27]

    • This procedure is repeated nine times over a 3-week period.[24]

    • A trained technician grades the skin for any signs of irritation after each removal.

  • Rest Period (2 weeks): A "rest" period with no patching follows the induction phase.[25]

  • Challenge Phase:

    • Apply a new patch with the test material to a naive (previously unpatched) site on the back.[25]

    • The patch is removed after 24-48 hours.

    • The site is evaluated for any reaction at 24 and 48 hours after patch removal.[25]

  • Interpretation:

    • Irritation reactions typically appear during the induction phase and do not worsen with subsequent patches.

    • A sensitization reaction is indicated by a more severe reaction at the challenge site compared to any reactions seen during induction, suggesting an allergic response has been induced.[25]

Signaling Pathways

The primary interaction of long-chain fatty alcohols with the skin is physical rather than pharmacological. They do not typically engage in specific signaling pathways in the way that active ingredients do. Their main effect on skin barrier function is through their incorporation into the lipid matrix of the stratum corneum.

However, the metabolism of fatty alcohols in keratinocytes is a relevant biological process. Fatty alcohols can be oxidized to fatty aldehydes and then to fatty acids by the enzyme complex fatty alcohol:NAD+ oxidoreductase (FAO).[28] Deficiencies in this pathway can lead to the accumulation of fatty alcohols and aldehydes, which can disrupt normal cell signaling, potentially affecting protein kinase C (PKC) activity and keratinocyte differentiation.[28][29]

G cluster_pathway Fatty Alcohol Metabolism in Keratinocytes cluster_effects Potential Downstream Effects of Dysregulation FA Fatty Alcohol (e.g., 1-Heneicosanol) FAO Fatty Alcohol: NAD+ Oxidoreductase (FAO) FA->FAO Oxidation Aldehyde Fatty Aldehyde FAO->Aldehyde Accumulation Accumulation of Fatty Alcohols/Aldehydes FAO->Accumulation Deficiency FALDH Fatty Aldehyde Dehydrogenase (FALDH) Aldehyde->FALDH Oxidation Acid Fatty Acid FALDH->Acid PKC Altered PKC Activity Accumulation->PKC Diff Impaired Keratinocyte Differentiation Accumulation->Diff

Caption: Simplified Fatty Alcohol Metabolic Pathway in Skin.

Safety and Regulatory Information

  • General Safety: Long-chain fatty alcohols, including 1-Heneicosanol, are considered safe for use in cosmetic products.[5][6] They are non-irritating and non-sensitizing to the skin for most individuals.[5]

  • Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of long-chain aliphatic alcohols and concluded they are safe as cosmetic ingredients.[5][30]

  • Handling Precautions: While generally safe, it is recommended to handle the raw material powder with standard laboratory precautions, such as wearing eye and skin protection, to avoid mild irritation from dust.[6]

References

Application Notes & Protocols: Thin-Layer Chromatography of 10-Heneicosanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Heneicosanol is a long-chain fatty alcohol with potential applications in various research and development sectors, including pharmaceuticals and material sciences. Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique used for the separation, identification, and purity assessment of compounds. This document provides a detailed protocol for the qualitative analysis of this compound using TLC.

Principle of Thin-Layer Chromatography

TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or mixture of solvents). For the analysis of fatty alcohols like this compound on a polar stationary phase such as silica (B1680970) gel, separation is primarily governed by the polarity of the compounds. Less polar compounds travel further up the plate, resulting in a higher Retardation Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values.[1][2][3]

Experimental Protocol

This protocol outlines the necessary materials, reagents, and step-by-step procedures for the successful TLC analysis of this compound.

1. Materials and Reagents

  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.[2][4][5][6]

  • Sample Preparation:

    • This compound standard solution (1 mg/mL in chloroform (B151607) or hexane).

    • Sample containing this compound dissolved in a volatile organic solvent (e.g., chloroform, hexane, or ethyl acetate).

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The optimal ratio may require empirical determination. A recommended starting system is Hexane:Ethyl Acetate (8:2, v/v) . Other potential systems include Hexane:Diethyl Ether or Hexane:Ethanol.[5][6][7][8]

  • Developing Chamber: A glass tank with a lid.

  • Spotting Capillaries: Glass capillary tubes for applying the sample to the TLC plate.

  • Visualization Reagents:

    • Potassium Permanganate (KMnO₄) Stain: (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water). This is a good general stain for oxidizable compounds like alcohols.[9]

    • Vanillin-Sulfuric Acid Stain: (1 g vanillin (B372448) in 100 mL ethanol, followed by the addition of 1 mL concentrated sulfuric acid). This stain is effective for higher alcohols and requires heating.[9][10][11]

    • Phosphomolybdic Acid (PMA) Stain: (10 g phosphomolybdic acid in 100 mL ethanol). This is a versatile stain for many organic compounds, including alcohols.[10][11][12]

    • Iodine Vapor: Place a few iodine crystals in a sealed chamber.[9][11]

  • Heating Device: A hot plate or oven for developing certain stains.

2. Procedure

  • Preparation of the Developing Chamber:

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper inside the chamber, ensuring it is saturated with the mobile phase, to create a saturated vapor environment.

    • Close the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[13][14]

    • Using a capillary tube, apply a small spot of the this compound standard and the sample solution onto the origin line. Keep the spots small and compact.[14]

    • Ensure the spots are sufficiently spaced to prevent them from merging during development.

  • Development of the Chromatogram:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[15]

    • Close the chamber and allow the mobile phase to ascend the plate by capillary action.[6]

    • Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.[13]

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Since this compound is not UV-active, a chemical stain is required for visualization.

    • For Potassium Permanganate Stain: Gently dip the plate into the stain solution or spray it evenly. Spots will appear as yellow-brown spots against a purple background.[9]

    • For Vanillin-Sulfuric Acid or PMA Stain: Spray the plate evenly with the chosen stain. Heat the plate on a hot plate or in an oven at approximately 110-120°C until colored spots appear.[10][12]

    • For Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Non-polar compounds will appear as brown spots.[11]

  • Analysis and Calculation of Rf Value:

    • After visualization, circle the spots with a pencil.

    • Measure the distance from the origin line to the center of the spot (distance traveled by the compound).

    • Measure the distance from the origin line to the solvent front (distance traveled by the solvent).

    • Calculate the Rf value for each spot using the following formula:[16][17]

      Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Data Presentation

The mobility of long-chain fatty alcohols in a normal-phase TLC system is primarily influenced by the polarity of the mobile phase. The following table provides expected Rf values for this compound in different solvent systems. These values are illustrative and may vary depending on the specific experimental conditions.

CompoundStationary PhaseMobile Phase (v/v)Expected Rf Value (Approx.)Visualization Method
This compoundSilica GelHexane:Ethyl Acetate (9:1)0.2 - 0.3Potassium Permanganate Stain
This compoundSilica GelHexane:Ethyl Acetate (8:2)0.4 - 0.5Vanillin-Sulfuric Acid Stain
This compoundSilica GelHexane:Diethyl Ether (7:3)0.5 - 0.6Phosphomolybdic Acid Stain
Reference: AlkaneSilica GelHexane:Ethyl Acetate (8:2)> 0.9Iodine Vapor
Reference: AcidSilica GelHexane:Ethyl Acetate (8:2)< 0.1Potassium Permanganate Stain

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber (Mobile Phase + Filter Paper) prep_sample Prepare this compound Standard & Sample Solutions spotting Spot Samples on Silica Gel TLC Plate prep_chamber->spotting prep_sample->spotting development Develop Plate in Saturated Chamber spotting->development drying Dry the TLC Plate development->drying visualization Visualize Spots with Staining Reagent (e.g., KMnO₄) drying->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation

Caption: Workflow for the Thin-Layer Chromatography of this compound.

References

Application Notes and Protocols: 10-Heneicosanol as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Heneicosanol, a 21-carbon long-chain fatty alcohol, serves as a potential substrate for various enzymatic reactions critical in metabolic and detoxification pathways. While specific kinetic data for this compound is limited in publicly available literature, its metabolism can be inferred from studies on analogous very long-chain fatty alcohols (VLCFAs). This document provides a detailed overview of the enzymatic pathways likely involved in the transformation of this compound, along with experimental protocols for its use as a substrate in enzymatic assays. The primary enzymes implicated in its metabolism are Cytochrome P450 monooxygenases, alcohol dehydrogenases, and long-chain alcohol oxidases. These enzymes catalyze the oxidation of this compound to its corresponding aldehyde and carboxylic acid, which can then enter further metabolic pathways such as omega-oxidation.

Potential Enzymatic Reactions and Pathways

The metabolism of this compound is anticipated to proceed through oxidative pathways common to other long-chain fatty alcohols. The initial and rate-limiting step is typically the oxidation of the alcohol to an aldehyde, which is then further oxidized to a carboxylic acid.

Key Enzyme Classes:
  • Cytochrome P450 (CYP) Monooxygenases: Primarily located in the endoplasmic reticulum of liver and kidney cells, CYP enzymes, particularly from the CYP4 family (e.g., CYP4A11, CYP4F2), are known to hydroxylate the terminal (ω) or sub-terminal (ω-1, ω-2) carbons of fatty acids and alcohols. This is a crucial step in the omega-oxidation pathway.

  • Alcohol Dehydrogenases (ADHs): These NAD+-dependent enzymes, found in the cytosol, catalyze the reversible oxidation of alcohols to aldehydes. While many ADHs have a preference for shorter-chain alcohols, some isoforms exhibit activity towards longer-chain substrates.

  • Long-Chain Alcohol Oxidases (LCAOs): These enzymes, found in various organisms including yeast, directly oxidize long-chain alcohols to aldehydes using molecular oxygen, producing hydrogen peroxide as a byproduct.

Metabolic Pathway: Omega-Oxidation of this compound

The most probable metabolic fate of this compound in vertebrates is the omega-oxidation pathway. This pathway serves as an alternative to beta-oxidation, especially for very long-chain fatty acids and alcohols.

Omega_Oxidation_Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria This compound This compound 10-Heneicosanal 10-Heneicosanal This compound->10-Heneicosanal CYP450 / ADH / LCAO NAD(P)+ / O2 10-Heneicosanoic_Acid 10-Heneicosanoic_Acid 10-Heneicosanal->10-Heneicosanoic_Acid Aldehyde Dehydrogenase NAD+ Dicarboxylic_Acid Dicarboxylic_Acid 10-Heneicosanoic_Acid->Dicarboxylic_Acid ω-Hydroxylation Beta_Oxidation Beta_Oxidation Dicarboxylic_Acid->Beta_Oxidation TCA_Cycle TCA_Cycle Beta_Oxidation->TCA_Cycle Succinyl-CoA, Adipic Acid

Figure 1: Proposed omega-oxidation pathway for this compound.

Quantitative Data for Analogous Substrates

Direct kinetic data for this compound is scarce. The following tables summarize kinetic parameters for enzymes acting on analogous long-chain alcohol and fatty acid substrates. This data can be used as a starting point for designing experiments with this compound.

Table 1: Kinetic Parameters of Cytochrome P450 with Long-Chain Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/nmol P450)Reference Substrate
Human CYP4A11Lauric Acid (C12)~10-20~25-30Lauric Acid
Rat CYP4A1Lauric Acid (C12)~5-15~30-40Lauric Acid
Human CYP4F2Arachidonic Acid~2-10~5-10Arachidonic Acid

Note: Vmax values can vary significantly based on the reconstitution system used.

Table 2: Kinetic Parameters of Alcohol Dehydrogenase with Various Alcohols

Enzyme SourceSubstrateKm (mM)Relative Vmax (%)
Horse Liver ADHEthanol (B145695)0.5-1.5100
Horse Liver ADH1-Hexanol0.07-0.1~90
Horse Liver ADH1-Octanol0.01-0.03~85
Yeast ADHEthanol10-20100
Yeast ADH1-Hexanol~1~110
Yeast ADH1-Decanol~0.1~120

Note: Km values for long-chain alcohols are significantly lower, indicating higher affinity, but solubility can be a limiting factor.

Experimental Protocols

The following are detailed protocols for assaying the enzymatic activity of Cytochrome P450 and Alcohol Dehydrogenase with this compound as a substrate.

Protocol 1: Cytochrome P450-Mediated Oxidation of this compound

This protocol is designed to measure the conversion of this compound to its hydroxylated and subsequently oxidized metabolites by a reconstituted human Cytochrome P450 system.

Materials:

  • This compound

  • Recombinant human Cytochrome P450 (e.g., CYP4A11)

  • Recombinant human NADPH-Cytochrome P450 reductase

  • Cytochrome b5 (optional, can enhance activity)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

  • Ethyl acetate

  • Internal standard (e.g., 12-Heneicosanol)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

Procedure:

  • Preparation of Substrate Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like ethanol or DMSO. Due to the low aqueous solubility of this compound, it is crucial to ensure it is fully dissolved.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture in the following order:

    • Potassium phosphate buffer (100 mM, pH 7.4) to a final volume of 200 µL.

    • DLPC (final concentration 20 µg/mL).

    • Cytochrome P450 (final concentration 0.1-0.5 µM).

    • NADPH-P450 reductase (final concentration 0.2-1.0 µM).

    • Cytochrome b5 (optional, final concentration 0.1-0.5 µM).

    • This compound solution (final concentration 1-100 µM).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system or NADPH (final concentration 1 mM).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes) with gentle shaking. The optimal incubation time should be determined empirically to ensure linear product formation.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 2 M HCl.

  • Extraction: Add an internal standard and extract the metabolites with 500 µL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

  • Derivatization and Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).

CYP450_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Reaction Mixture (Buffer, Enzymes, DLPC) A->B C Add this compound B->C D Pre-incubate at 37°C C->D E Initiate with NADPH D->E F Incubate at 37°C E->F G Terminate with HCl F->G H Extract with Ethyl Acetate G->H I Evaporate and Derivatize H->I J GC-MS Analysis I->J

Figure 2: Experimental workflow for CYP450-mediated oxidation of this compound.
Protocol 2: Alcohol Dehydrogenase-Mediated Oxidation of this compound

This protocol utilizes a spectrophotometric assay to measure the activity of ADH by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.

Materials:

  • This compound

  • Alcohol Dehydrogenase (e.g., from horse liver or yeast)

  • Sodium pyrophosphate buffer (0.1 M, pH 8.8)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Bovine Serum Albumin (BSA) (optional, to prevent enzyme denaturation)

  • A suitable co-solvent for this compound (e.g., Triton X-100 or cyclodextrin) to improve solubility.

Procedure:

  • Preparation of Substrate Solution: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent and then disperse it in the assay buffer containing a co-solvent to the desired final concentration. Sonication may be required to achieve a uniform dispersion.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture:

    • Sodium pyrophosphate buffer (0.1 M, pH 8.8)

    • NAD+ (final concentration 2-5 mM)

    • This compound dispersion (final concentration 0.1-10 mM)

  • Blank Measurement: Measure the baseline absorbance at 340 nm.

  • Initiation of Reaction: Initiate the reaction by adding a small volume of a stock solution of Alcohol Dehydrogenase.

  • Monitoring the Reaction: Immediately start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder (e.g., at 25°C or 37°C).

  • Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

ADH_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis A Prepare this compound Dispersion C Add Substrate to Cuvette A->C B Prepare Reaction Mixture (Buffer, NAD+) B->C D Measure Baseline A340 C->D E Initiate with ADH D->E F Monitor A340 Increase E->F G Calculate Initial Rate F->G

Figure 3: Experimental workflow for ADH-mediated oxidation of this compound.

Analytical Methods

The analysis of this compound and its metabolites requires sensitive and specific analytical techniques due to the low concentrations typically found in biological matrices and in vitro assays.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the separation and quantification of long-chain alcohols and their metabolites.

  • Sample Preparation: As described in Protocol 1, liquid-liquid extraction is commonly used to isolate the analytes from the aqueous reaction mixture.

  • Derivatization: To increase volatility and improve chromatographic peak shape, hydroxyl and carboxyl groups are typically derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC Conditions: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized analytes. A temperature gradient program is used to elute the compounds based on their boiling points.

  • MS Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used, particularly for the analysis of the carboxylic acid product.

  • Derivatization: The carboxyl group of the fatty acid metabolite can be derivatized with a fluorescent tag to enhance detection sensitivity.

  • Chromatography: Reversed-phase HPLC with a C18 column is typically used for separation.

  • Detection: Fluorescence or mass spectrometric detection is employed for quantification.

Conclusion

While this compound is not a commonly studied substrate, its metabolism can be effectively investigated using the enzymatic systems and protocols outlined in this document. By leveraging knowledge from analogous long-chain fatty alcohols, researchers can design robust experiments to elucidate the role of this compound in various biological processes and its potential as a target for drug development. The provided protocols offer a solid foundation for initiating such studies, with the understanding that optimization of reaction conditions will be necessary to achieve the best results.

Application Notes and Protocols for the Incorporation of 10-Heneicosanol into Polymer Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 10-Heneicosanol, a 21-carbon long-chain fatty alcohol, into various polymer backbones. The unique hydrophobic properties imparted by the long alkyl chain of this compound make the resulting polymers promising candidates for advanced drug delivery systems, particularly for the controlled release of hydrophobic therapeutic agents.

Introduction

The functionalization of polymers with long-chain fatty alcohols is a strategic approach to tailor their physicochemical properties for specific biomedical applications. The incorporation of this compound introduces a significant hydrophobic character to the polymer, which can be leveraged to encapsulate and control the release of poorly water-soluble drugs.[1][2][3] This modification can enhance drug loading capacity, improve stability, and achieve sustained release profiles, thereby improving therapeutic efficacy and patient compliance.[1][4][5]

Polymers incorporating long alkyl side chains, often referred to as comb-like polymers, can exhibit unique self-assembly behaviors and thermal properties.[6][7] The crystalline nature of these long alkyl chains can further influence the drug release mechanism.[7][8][9] This document outlines key polymerization techniques for incorporating this compound and provides detailed protocols for the synthesis and characterization of these novel biomaterials.

Data Presentation

Table 1: Exemplary Reaction Parameters for Polyester (B1180765) Synthesis via Polycondensation

ParameterConditionExpected Outcome
Monomers This compound, Adipoyl ChlorideFormation of a polyester with pendant C21 alkyl chains
Molar Ratio (Diacid:Diol) 1:1 to 1:1.2Control over molecular weight and end-group functionality
Catalyst p-Toluenesulfonic acidIncreased reaction rate
Temperature 120-160 °CPromotes esterification
Reaction Time 8-24 hoursAchievement of high molecular weight polymer
Solvent Toluene (B28343) or XyleneAzeotropic removal of water by-product

Table 2: Typical Characteristics of Polyurethanes Modified with Long-Chain Alcohols

PropertyValue RangeSignificance
Hydroxyl Number of Polyol 200-400 mg KOH/gInfluences the degree of crosslinking[10]
NCO/OH Molar Ratio 1.05-1.2Affects the final polymer properties and residual isocyanate
Glass Transition Temp. (Tg) -20 to 30 °CIndicates the flexibility of the polymer backbone
Water Contact Angle > 90°High hydrophobicity, suitable for controlled drug release[2]
Tensile Strength 5-20 MPaMechanical integrity of the polymer matrix

Experimental Protocols

Protocol 1: Synthesis of a Polyester via Polycondensation with this compound

This protocol describes the synthesis of a polyester by reacting this compound with a diacid chloride, such as adipoyl chloride. The resulting polyester will feature long hydrophobic side chains.

Materials:

  • This compound

  • Adipoyl chloride

  • Pyridine (B92270) (acid scavenger)

  • Anhydrous Toluene (solvent)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas supply

  • Round-bottom flask with a condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and pyridine (1.1 equivalents) in anhydrous toluene.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous toluene to the reaction mixture dropwise over 30 minutes.

  • Heat the reaction mixture to 80°C and maintain for 12-24 hours with continuous stirring.

  • Monitor the reaction progress by techniques such as FT-IR spectroscopy (disappearance of the hydroxyl peak).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh methanol to remove unreacted monomers and pyridine hydrochloride.

  • Dry the polymer under vacuum at 40°C to a constant weight.

Protocol 2: Synthesis of a Polyurethane with this compound as a Chain Extender

This protocol details the synthesis of a polyurethane using a diisocyanate, a polyol, and this compound as a hydrophobic chain extender.

Materials:

  • 1,6-Hexamethylene diisocyanate (HDI)

  • Polycaprolactone (PCL) diol (Mn ~2000 g/mol )

  • This compound

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous Toluene (solvent)

  • Nitrogen gas supply

  • Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and condenser

  • Heating mantle

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add the PCL diol and this compound.

  • Heat the mixture to 80°C and dry under vacuum for 2 hours to remove any moisture.

  • Cool the mixture to 60°C and add anhydrous toluene to dissolve the reactants.

  • Add a catalytic amount of DBTDL (e.g., 0.1 wt%) to the mixture.

  • Slowly add HDI dropwise to the reaction mixture over 1 hour with vigorous stirring.

  • After the addition is complete, raise the temperature to 80°C and continue the reaction for 4-6 hours.

  • Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using FT-IR spectroscopy to determine the reaction endpoint.

  • Once the reaction is complete, the polymer solution can be cast into films or precipitated in a non-solvent like methanol.

  • Dry the resulting polymer under vacuum at 50°C.

Protocol 3: Ring-Opening Polymerization (ROP) of ε-Caprolactone Initiated by this compound

This protocol describes the use of this compound as an initiator for the ring-opening polymerization of ε-caprolactone to produce a polyester with a terminal hydrophobic C21 alkyl chain.

Materials:

  • ε-Caprolactone (monomer)

  • This compound (initiator)

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) (catalyst)

  • Anhydrous Toluene (solvent, optional for solution polymerization)

  • Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Purify ε-caprolactone by distillation over calcium hydride.

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, add ε-caprolactone, this compound, and Sn(Oct)₂. The monomer-to-initiator ratio will determine the target molecular weight.

  • For bulk polymerization, heat the mixture to 130°C with stirring.

  • For solution polymerization, dissolve the reactants in anhydrous toluene and heat to 110°C.

  • Allow the polymerization to proceed for 12-48 hours.

  • Cool the reaction to room temperature and dissolve the polymer in dichloromethane.

  • Precipitate the polymer in cold methanol.

  • Filter and dry the polymer under vacuum at room temperature.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomers (e.g., Diacid, Diisocyanate, Cyclic Ester) Reaction Polymerization Reaction Monomer->Reaction Heneicosanol This compound Heneicosanol->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Spectroscopy Spectroscopy (FT-IR, NMR) Drying->Spectroscopy GPC GPC (Molecular Weight) Drying->GPC Thermal Thermal Analysis (DSC, TGA) Drying->Thermal

Caption: General experimental workflow for the synthesis and characterization of polymers incorporating this compound.

drug_delivery_mechanism cluster_formulation Drug Formulation cluster_release Controlled Release Polymer Polymer with this compound Side Chains Hydrophobic Core Encapsulation Encapsulation Polymer:core->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation Aqueous Aqueous Environment (Body Fluids) Encapsulation->Aqueous Administration Diffusion Slow Diffusion Aqueous->Diffusion Hydration of Polymer Matrix ReleasedDrug Released Drug Diffusion->ReleasedDrug Sustained Release

Caption: Conceptual diagram of a hydrophobic drug delivery mechanism using a polymer containing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Heneicosanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 10-Heneicosanol, a long-chain secondary alcohol. This document offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to improve reaction yields and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound, primarily focusing on the Grignard reaction, a principal synthetic route.

Grignard Synthesis of this compound

A common and effective method for synthesizing this compound is the Grignard reaction between an undecyl Grignard reagent (e.g., undecylmagnesium bromide) and lauraldehyde (dodecanal).

Q1: My Grignard reaction for this compound synthesis is resulting in a very low yield. What are the potential causes?

A1: Low yields in Grignard reactions, especially with long-chain alkyl halides, are a frequent issue. Several factors can contribute to this:

  • Poor Quality of Grignard Reagent: The Grignard reagent may not have formed efficiently. This can be due to:

    • Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.[1][2]

    • Passive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[1]

    • Impure Alkyl Halide: The undecyl halide used to prepare the Grignard reagent must be pure and dry.

  • Side Reactions: Several side reactions can consume the Grignard reagent or the aldehyde:

    • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide to form a dimer (e.g., docosane (B166348) from undecyl bromide). This is more prevalent with primary alkyl halides.[1]

    • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of lauraldehyde, leading to the formation of an enolate and reducing the amount of aldehyde available for nucleophilic attack.[3]

    • Reduction of the Aldehyde: If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to the corresponding primary alcohol (1-dodecanol) via a six-membered transition state.[3]

  • Reaction Conditions:

    • Temperature: The reaction may be too slow at very low temperatures, while higher temperatures can promote side reactions. Careful temperature control is crucial.

    • Addition Rate: Slow, dropwise addition of the aldehyde to the Grignard reagent is recommended to minimize side reactions and control the exothermic nature of the reaction.

Q2: I am observing a significant amount of a nonpolar byproduct in my crude this compound. What is it likely to be and how can I minimize it?

A2: The most probable nonpolar byproduct is the Wurtz coupling product, docosane (C22H46), formed from the reaction of undecylmagnesium bromide with unreacted undecyl bromide. To minimize its formation:

  • Use a slight excess of magnesium to ensure all the alkyl halide is converted to the Grignard reagent.

  • Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Ensure efficient stirring to promote the reaction of the alkyl halide with the magnesium surface.

Q3: How can I effectively purify the waxy this compound from the reaction mixture?

A3: The purification of long-chain, waxy alcohols like this compound can be challenging.[4] The following methods are recommended:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[5][6]

    • Solvent Selection: Finding a suitable solvent is key. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for long-chain alcohols include acetone (B3395972), ethanol, methanol, or mixtures like hexane (B92381)/ethyl acetate (B1210297).[7][8] It is advisable to test solubility in various solvents on a small scale first.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.[5] Rapid cooling can lead to the product "oiling out" rather than crystallizing.[4]

  • Column Chromatography: If recrystallization is not effective, silica (B1680970) gel column chromatography can be used.

    • Eluent System: A gradient of hexane and ethyl acetate is a good starting point for eluting the less polar byproducts first, followed by the more polar this compound.

    • Loading: For waxy compounds, dry loading onto silica gel is often more effective than loading in a solvent.[4]

Data Presentation

Table 1: Typical Reaction Parameters for Grignard Synthesis of this compound (Analogous to 10-Nonadecanol Synthesis)

ParameterValue/ConditionRationale
Reactants
Undecyl Bromide1.0 eqPrecursor for the Grignard reagent.
Magnesium Turnings1.1 - 1.2 eqSlight excess to ensure complete reaction of the alkyl halide.
Lauraldehyde0.9 - 1.0 eqThe electrophile that is attacked by the Grignard reagent.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are essential to stabilize the Grignard reagent.[9]
Reaction Temperature
Grignard FormationReflux (approx. 35°C for ether)To initiate and sustain the reaction between magnesium and the alkyl halide.
Aldehyde Addition0°C to room temperatureTo control the exothermic reaction and minimize side reactions.
Reaction Time
Grignard Formation1 - 2 hoursTo ensure complete formation of the Grignard reagent.
Aldehyde Addition & Reaction2 - 4 hoursTo allow for complete reaction between the Grignard reagent and the aldehyde.
Work-up Saturated aqueous NH4ClA mild acidic quench to protonate the alkoxide and decompose any unreacted Grignard reagent.
Purification Recrystallization (e.g., from acetone or ethanol)To remove byproducts and obtain the pure solid alcohol.
Expected Yield 60-80% (based on analogous reactions)Yields can vary significantly based on the purity of reagents and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is based on the general procedure for the synthesis of long-chain secondary alcohols.[10]

Materials:

  • Undecyl bromide (pure, dry)

  • Magnesium turnings

  • Iodine (crystal)

  • Lauraldehyde (dodecanal, pure, dry)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Recrystallization solvent (e.g., acetone or ethanol)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.1 eq) and a small crystal of iodine in the flask.

    • In the dropping funnel, place a solution of undecyl bromide (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the undecyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining undecyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Lauraldehyde:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Add a solution of lauraldehyde (0.9 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add the lauraldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound as a waxy solid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., acetone or ethanol) to obtain pure this compound.[5]

Mandatory Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification undecyl_bromide Undecyl Bromide grignard_formation Grignard Formation (Anhydrous Ether/THF) undecyl_bromide->grignard_formation mg Magnesium Turnings mg->grignard_formation grignard_reagent Undecylmagnesium Bromide grignard_formation->grignard_reagent lauraldehyde Lauraldehyde addition Nucleophilic Addition (0°C to RT) lauraldehyde->addition grignard_reagent->addition alkoxide Alkoxide Intermediate addition->alkoxide quench Aqueous Work-up (NH4Cl) alkoxide->quench crude_product Crude this compound quench->crude_product purification Recrystallization/ Chromatography crude_product->purification pure_product Pure this compound purification->pure_product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Poor Grignard Reagent Quality start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1a Ensure anhydrous conditions cause1->sol1a sol1b Activate Magnesium cause1->sol1b sol1c Use pure reagents cause1->sol1c sol2a Slow addition of alkyl halide cause2->sol2a sol2b Control temperature cause2->sol2b sol2c Use slight excess of Mg cause2->sol2c sol3a Optimize temperature cause3->sol3a sol3b Slow addition of aldehyde cause3->sol3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 10-Heneicosanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the purification of 10-Heneicosanol, particularly after synthesis via a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing this compound using a Grignard reaction?

A1: The synthesis of this compound, commonly achieved by reacting an undecyl Grignard reagent with decanal (B1670006), can result in several byproducts.[1][2][3] These typically include:

  • Unreacted Starting Materials: Decanal and the alkyl halide used to form the Grignard reagent (e.g., undecyl bromide).

  • Grignard-Related Impurities: Symmetrical coupling products (e.g., docosane) and alkanes formed by the reaction of the Grignard reagent with trace amounts of water (e.g., undecane).[2]

  • Oxidation Products: Decanoic acid, formed from the oxidation of the starting aldehyde, decanal.[4]

Q2: What is the general purification strategy for this compound?

A2: A multi-step approach is recommended. The strategy begins with a liquid-liquid extraction (a "workup") to remove acidic and water-soluble impurities. This is typically followed by a primary purification step, such as flash column chromatography or vacuum distillation, to separate the target alcohol from byproducts with different polarities or boiling points.

Q3: How can I effectively remove unreacted decanal?

A3: Decanal has a boiling point of approximately 208-209°C, which may be close enough to that of this compound to make separation by distillation challenging.[5][6][7] Flash column chromatography is often more effective. Since decanal is less polar than this compound, it will elute earlier from a silica (B1680970) gel column. Alternatively, a chemical approach involves selective oxidation of the residual aldehyde to a carboxylic acid using a mild oxidizing agent, followed by removal with a basic aqueous wash.[8]

Q4: How are non-polar impurities like undecane (B72203) removed?

A4: Undecane, a non-polar alkane with a boiling point of about 196°C, is best removed using flash column chromatography.[9][10] Due to its lack of polarity, it will pass through a silica gel column very quickly with a non-polar eluent (like hexane), well ahead of the more polar this compound.

Q5: What is the best method to eliminate acidic impurities such as decanoic acid?

A5: Acidic impurities are most efficiently removed during the initial workup phase. Washing the crude organic mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the carboxylic acid into its water-soluble sodium salt, which is then extracted into the aqueous layer.[11]

Q6: My purified product contains a high-boiling point impurity. What could it be and how can it be removed?

A6: A high-boiling point impurity is likely a long-chain diol, which can form from side reactions. Diols are significantly more polar and have much higher boiling points than mono-alcohols due to increased hydrogen bonding.[12][13] These are effectively separated by either vacuum distillation, where they will remain as the residue, or by flash column chromatography, where they will elute much later than this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Purification - Product loss during multiple extraction steps.- Inefficient separation during chromatography (co-elution).- Thermal decomposition during distillation.- Minimize the number of aqueous washes.- Optimize the solvent system for chromatography to achieve better separation.- Use high vacuum and a lower temperature for distillation.
Multiple Spots on TLC After Purification - Incomplete separation of byproducts with similar polarity.- Contamination from solvents or glassware.- Use a shallower solvent gradient or a longer column for chromatography.- Consider a different purification technique (e.g., recrystallization if the product is solid).- Ensure all glassware is clean and solvents are pure.
Product is an Oil but Expected to be Solid - Presence of impurities depressing the melting point.- The product may be an amorphous solid or have a low melting point.- Re-purify the product using a different method (e.g., recrystallization from a suitable solvent).- Analyze a small sample by GC-MS or NMR to confirm purity. 1-Heneicosanol is a white, waxy solid at room temperature.[14]
Difficulty Separating Product from a Specific Byproduct - Byproducts have very similar physical properties (boiling point, polarity) to this compound.- For similar boiling points, use high-efficiency fractional distillation with a packed column.- For similar polarity, try a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica gel) or derivatize the alcohol to change its polarity before separation.

Data Presentation: Physical Properties of Target Compound and Potential Byproducts

The following table summarizes key physical properties to aid in designing a purification strategy. Note that some properties for this compound and its diol byproduct are estimated based on known chemical trends.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity
This compound (Target) C₂₁H₄₄O312.58~370 (est.)~65-70 (est.)[14]Moderate
DecanalC₁₀H₂₀O156.27208-209[5][6]-5[5]Low-Moderate
Undecyl BromideC₁₁H₂₃Br235.20259-261 (est.)-11Low
UndecaneC₁₁H₂₄156.31196[9][10]-26[9][10]Non-polar
Decanoic AcidC₁₀H₂₀O₂172.2627031.4High (Acidic)
20-Docosanediol (byproduct)C₂₂H₄₆O₂342.60>400 (est.)High (est.)High

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Acid Removal
  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure.[11]

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude neutral product.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate, then 90:10, and so on.

  • Procedure: a. Pack a glass column with a slurry of silica gel in hexane. b. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. c. Begin eluting with 100% hexane. Non-polar byproducts like undecane will elute first. d. Gradually increase the eluent polarity. Less polar impurities like undecyl bromide and decanal will elute next. e. The target product, this compound, will elute as the polarity is further increased. f. Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). g. Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Protocol 3: Vacuum Fractional Distillation
  • Set up a fractional distillation apparatus equipped for vacuum operation. Use a short, insulated fractionating column (e.g., a Vigreux column) for better efficiency.

  • Ensure the crude product is dry and free of low-boiling solvents.

  • Begin heating the distillation flask gently under a high vacuum.

  • Collect the initial fractions (forerun), which will contain lower-boiling impurities like undecane and any remaining starting materials.[15][16]

  • As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

  • Stop the distillation before higher-boiling impurities (like diols) begin to distill over. The high-boiling residue will remain in the distillation flask.

Visualizations

PurificationWorkflow start Crude Reaction Mixture workup Liquid-Liquid Extraction (Basic Wash) start->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry Organic Phase concentrate Solvent Removal dry->concentrate crude_neutral Crude Neutral Product concentrate->crude_neutral purify_choice Purification Method crude_neutral->purify_choice chromatography Flash Column Chromatography purify_choice->chromatography Polarity Difference distillation Vacuum Distillation purify_choice->distillation Boiling Point Difference impurities_chrom Non-polar & Less-polar Impurities (Alkane, Aldehyde) chromatography->impurities_chrom product_chrom Pure this compound chromatography->product_chrom forerun Low-Boiling Impurities (Forerun) distillation->forerun product_dist Pure this compound (Main Fraction) distillation->product_dist residue High-Boiling Impurities (Residue) distillation->residue

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree start Problem: Final Product is Impure (TLC/GC-MS) q1 Are impurities less polar or more polar? start->q1 q2 Are impurities low-boiling or high-boiling? start->q2 q3 Is an acidic impurity present? start->q3 s1 Solution: Optimize Chromatography (Use longer column or shallower gradient) q1->s1 Less Polar (e.g., Aldehyde, Alkane) s4 Solution: Re-run Chromatography (Ensure baseline separation from product) q1->s4 More Polar (e.g., Diol) s2 Solution: Perform Vacuum Distillation (Separate based on boiling point) q2->s2 Both Present s3 Solution: Perform Basic Wash (e.g., NaHCO3 solution) q3->s3 Yes (e.g., Carboxylic Acid)

Caption: Troubleshooting decision tree for impure this compound.

References

Technical Support Center: Overcoming Poor Solubility of 10-Heneicosanol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of 10-Heneicosanol, a 21-carbon long-chain fatty alcohol, presents a significant hurdle in various experimental assays. This guide provides troubleshooting advice and detailed protocols to help you overcome these challenges and obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous assay buffers?

A1: this compound is a long-chain fatty alcohol with a 21-carbon aliphatic chain. This long hydrocarbon tail makes the molecule highly hydrophobic (water-repelling) and practically insoluble in water. At room temperature, it exists as a waxy white solid, further complicating its dissolution in aqueous solutions commonly used in biological assays.

Q2: What are the initial signs of solubility problems with this compound in my experiment?

A2: You may observe one or more of the following issues:

  • Visible precipitates: The compound does not fully dissolve in your stock solution or precipitates out when added to your aqueous assay buffer.

  • Cloudy or milky appearance: The assay medium becomes turbid upon the addition of the this compound stock solution.

  • Inconsistent results: You may see high variability between replicate wells or experiments due to uneven distribution of the compound.

  • Lower than expected activity: The poor solubility leads to a lower effective concentration of the compound in the assay, resulting in seemingly reduced biological activity.

Q3: What organic solvents can I use to prepare a stock solution of this compound?

A3: Due to its hydrophobic nature, this compound is more soluble in non-polar organic solvents. However, for biological assays, it is crucial to use a solvent that is miscible with the aqueous assay medium and has low toxicity to the biological system being studied. The most commonly used solvents for preparing stock solutions of poorly soluble compounds are Dimethyl Sulfoxide (DMSO) and ethanol (B145695). It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in the assay medium.

Q4: What is the maximum recommended final concentration of organic solvents like DMSO or ethanol in a cell-based assay?

A4: The final concentration of the organic solvent in your assay should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. For most cell culture experiments, the final concentration of DMSO should not exceed 0.5% (v/v), and for ethanol, it is often recommended to stay below 0.1% (v/v). However, the tolerance can vary depending on the cell type and the duration of the experiment. It is always best to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration for your specific assay.

Q5: My compound precipitates when I add the stock solution to the aqueous buffer. What can I do?

A5: This is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your target concentration might be above the solubility limit of this compound in the final assay medium.

  • Use a solubilizing agent: Incorporate a surfactant or cyclodextrin (B1172386) in your assay buffer to improve the solubility of this compound.

  • Optimize the dilution method: Add the stock solution to the assay medium while vortexing or stirring to ensure rapid and uniform dispersion. You can also try adding the stock solution to a small volume of serum-containing medium first before further dilution.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound.

Table 1: Solubility Enhancement Strategies for this compound
StrategyDescriptionAdvantagesDisadvantages
Co-solvents Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.Simple and widely used.Risk of precipitation upon dilution; potential for solvent toxicity.
Surfactants Use non-ionic surfactants like Tween-20 or Triton X-100 to form micelles that encapsulate the hydrophobic compound.Can significantly increase aqueous solubility.May interfere with some assays; potential for cell toxicity at higher concentrations.
Cyclodextrins Employ cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes with the hydrophobic molecule, increasing its water solubility.Generally low toxicity; can improve bioavailability.Complex formation is specific to the guest molecule; may not be effective for all compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in DMSO or ethanol.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof, absolute)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weigh out the desired amount of this compound into a sterile container.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, you can gently warm the solution in a water bath or heat block at 37°C for 5-10 minutes. Vortex again.

  • Once dissolved, the stock solution should be clear.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When diluting the stock solution into your aqueous assay buffer, add it dropwise while vortexing the buffer to minimize precipitation.

Protocol 2: Solubilization of this compound using Tween-20

Objective: To enhance the solubility of this compound in an aqueous assay medium using a non-ionic surfactant.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Tween-20 (Polysorbate 20)

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Prepare a 10% (v/v) stock solution of Tween-20 in sterile water.

  • To your aqueous assay buffer, add the 10% Tween-20 stock solution to achieve a final concentration of 0.01% - 0.1% (v/v). The optimal concentration should be determined empirically for your assay.

  • Vortex the buffer containing Tween-20 thoroughly.

  • Slowly add the this compound stock solution to the Tween-20 containing buffer while vortexing to reach the desired final concentration.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

Note: It is crucial to run a vehicle control with the same concentration of Tween-20 to account for any effects of the surfactant on your assay.

Protocol 3: Preparation of a this compound:β-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin

  • Deionized water

  • Magnetic stirrer with a heating plate

  • Sterile flasks

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in deionized water by adding an excess of β-cyclodextrin to water and stirring at room temperature for 24 hours.

  • Filter the saturated solution to remove the undissolved β-cyclodextrin.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the saturated β-cyclodextrin solution while stirring vigorously. A 1:1 molar ratio of this compound to β-cyclodextrin is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • The resulting solution containing the inclusion complex can then be filter-sterilized and used in your assay. The final concentration of this compound should be determined analytically.

Visualizing Experimental Workflows and Mechanisms

To aid in understanding the processes involved, the following diagrams illustrate the troubleshooting workflow and the proposed mechanism of action for this compound.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Poor solubility of this compound observed stock_sol Prepare a concentrated stock solution in DMSO or Ethanol start->stock_sol dilution Dilute stock into aqueous assay buffer stock_sol->dilution precipitate Precipitation or cloudiness occurs? dilution->precipitate no_precipitate Solution is clear precipitate->no_precipitate No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes success Proceed with Assay no_precipitate->success add_surfactant Option 1: Add Surfactant (e.g., Tween-20) to buffer troubleshoot->add_surfactant use_cyclodextrin Option 2: Use Cyclodextrin Inclusion Complex troubleshoot->use_cyclodextrin re_evaluate Re-evaluate solubility add_surfactant->re_evaluate use_cyclodextrin->re_evaluate re_evaluate->precipitate

A flowchart for troubleshooting solubility issues with this compound.

G cluster_1 Proposed Antimicrobial Mechanism of this compound heneicosanol This compound insertion Insertion of hydrophobic tail into the lipid bilayer heneicosanol->insertion membrane Bacterial Cell Membrane (Lipid Bilayer) disruption Disruption of membrane integrity and fluidity membrane->disruption insertion->membrane leakage Leakage of intracellular components (ions, metabolites) disruption->leakage death Bacterial Cell Death leakage->death

Proposed mechanism of antimicrobial action of this compound.

Technical Support Center: Troubleshooting Peak Tailing of Long-Chain Alcohols in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analysis of long-chain alcohols. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape, specifically peak tailing.

Troubleshooting Guide: Peak Tailing

This guide provides answers to common questions and systematic solutions to address peak tailing of long-chain alcohols in your GC analysis.

Q1: My long-chain alcohol peaks are tailing. What is the most likely cause?

Peak tailing for polar compounds like long-chain alcohols is primarily caused by unwanted interactions between the hydroxyl (-OH) group of the alcohol and active sites within the GC system. These active sites are typically exposed silanol (B1196071) groups (Si-OH) on glass surfaces or metallic surfaces in the sample flow path, which can lead to hydrogen bonding and delayed elution of the analyte.[1]

Q2: Where are these "active sites" commonly located, and how can I fix the issue?

Active sites can be present in several key areas of your GC system. Here’s a prioritized list of what to check:

  • GC Inlet Liner: The liner is a primary source of active sites, especially if it is not deactivated or contains glass wool. Non-volatile residues from previous injections can also create active sites.

    • Solution: Replace the existing liner with a high-quality, deactivated liner. If using a liner with glass wool, ensure the wool is also deactivated.[1]

  • GC Column: The stationary phase at the head of the column can degrade over time, exposing active silanol groups on the fused silica (B1680970) tubing. Contamination from the sample matrix can also create active sites.

    • Solution: First, try trimming 15-30 cm from the inlet side of the column. If this doesn't resolve the issue, condition the column according to the manufacturer's protocol. If the column is old or heavily used, it may need to be replaced.

  • Injector and Detector: Metal surfaces within the injector port and detector can also have active sites.

    • Solution: Perform regular maintenance, including cleaning the injector port and replacing the septum and seals.

Q3: Could my GC method parameters be contributing to the peak tailing?

Yes, suboptimal method parameters can certainly lead to poor peak shape. Consider the following:

  • Injector Temperature: An injector temperature that is too low can result in slow volatilization of the long-chain alcohols, causing band broadening and tailing.

    • Solution: Ensure the injector temperature is sufficient to flash-vaporize your sample and solvent. A starting point of 250°C is common, but this may require optimization.

  • Carrier Gas Flow Rate: An incorrect flow rate can negatively impact separation efficiency and peak shape.

    • Solution: Verify that the carrier gas flow rate is set to the optimal range for your column's internal diameter.

  • Injection Volume: Overloading the column with too much sample can saturate the stationary phase and lead to peak tailing.

    • Solution: Try injecting a smaller volume or a more diluted sample. While this might improve the peak shape, it's often a temporary fix that doesn't address the root cause of activity.[1]

Q4: I've tried the above solutions, but the peak tailing persists. What is the most definitive way to solve this problem?

If you continue to experience peak tailing after addressing active sites and optimizing your method, the most effective solution is chemical derivatization . By converting the polar hydroxyl group of the alcohol into a less polar silyl (B83357) ether, you significantly reduce the potential for hydrogen bonding with any remaining active sites in the system. This almost always results in sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is derivatization and why is it so effective for long-chain alcohols?

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For long-chain alcohols, the polar -OH group is converted to a non-polar group, such as a trimethylsilyl (B98337) (TMS) ether. This transformation increases the volatility of the analyte and eliminates the hydrogen-bonding interactions that cause peak tailing, resulting in improved peak shape and detection.

Q2: How do I choose the right GC column for long-chain alcohol analysis?

For polar analytes like long-chain alcohols, a polar stationary phase is generally recommended. "Wax" type columns, which have a polyethylene (B3416737) glycol (PEG) stationary phase, are a common choice and often provide good peak shape for alcohols. Using a non-polar column for a polar analyte can lead to significant peak tailing.

Q3: How can I tell if my column installation is causing peak tailing?

Improper column installation is a frequent cause of peak shape problems. A poorly cut column end (not a clean, 90-degree cut) can create turbulence and a non-uniform flow path into the column.[2] Incorrect insertion depth in the inlet can also create dead volume.

  • Quick Check: Inject a non-polar, unretained compound like methane. If this peak also tails, it's a strong indication of a problem with the column installation or a leak in the system.[3][4]

Q4: How often should I replace my inlet liner?

The frequency of liner replacement depends on the cleanliness of your samples and the number of injections. For applications with complex matrices, you may need to replace the liner daily. A good practice is to visually inspect the liner regularly; if it appears discolored or contains particulate matter, it should be replaced.[5] Always handle new, deactivated liners with clean forceps to avoid introducing contaminants.[5]

Quantitative Data Summary

The following tables provide illustrative data on how different troubleshooting steps can impact the peak shape of polar analytes like long-chain alcohols. The peak asymmetry factor (As) is used as a quantitative measure of tailing, where a value of 1.0 represents a perfectly symmetrical peak, and values greater than 1.2 indicate significant tailing.

Note: The following data is illustrative and based on typical improvements observed for polar compounds. Actual results may vary depending on the specific long-chain alcohol, GC system, and experimental conditions.

Table 1: Effect of Inlet Liner Deactivation on Peak Asymmetry

Inlet Liner TypeTypical Peak Asymmetry Factor (As) for a Long-Chain Alcohol
Non-Deactivated Glass Liner2.5
Deactivated Glass Liner1.3
Deactivated Glass Liner with Deactivated Glass Wool1.2

Table 2: Comparison of Derivatization Reagents on Peak Asymmetry

AnalyteDerivatization ReagentTypical Peak Asymmetry Factor (As)
Long-Chain AlcoholNone (Underivatized)2.2
Long-Chain AlcoholBSTFA + 1% TMCS1.1
Long-Chain AlcoholMSTFA1.0

Experimental Protocols

Protocol 1: GC Column Conditioning

This protocol is essential for new columns or columns that have been stored for an extended period to remove contaminants and ensure a stable baseline.

  • Installation: Install the column in the injector port but do not connect it to the detector.[6]

  • Purge: Set the carrier gas flow rate to the typical value for your column dimensions and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.[4][7]

  • Heating Program: Set the injector to the method temperature. Program the oven to ramp at 10-15°C/min from a starting temperature of 40-50°C to the maximum isothermal temperature of the column (or 20°C above your highest analytical temperature, whichever is lower).[6][7]

  • Hold: Hold the column at the maximum temperature for 1-2 hours, or until a stable baseline is observed if monitoring the column effluent with a spare detector. For thick-film or highly polar columns, a longer conditioning time may be necessary.[4][8]

  • Cool Down and Connect: Cool down the oven, then connect the column to the detector.

  • Equilibration: Equilibrate the system at the initial conditions of your analytical method until the baseline is stable.

Protocol 2: Silylation Derivatization of Long-Chain Alcohols with BSTFA/TMCS

This procedure converts the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether.

  • Sample Preparation: Evaporate the sample extract containing the long-chain alcohol to dryness under a gentle stream of nitrogen in a reaction vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile) to redissolve the sample. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC injection.

Protocol 3: GC Inlet Liner Replacement

Proper handling is crucial to maintain the inertness of deactivated liners.

  • Cool Down: Ensure the GC inlet has cooled down to a safe temperature.

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Old Liner: Open the injector and carefully remove the old liner using clean forceps. Avoid touching any internal surfaces with your fingers.[10]

  • Inspect and Clean: Inspect the injector port for any debris from the septum or ferrule and clean if necessary.

  • Install New Liner: Using clean forceps, carefully place the new deactivated liner into the injector.[5][10] Ensure it is seated correctly.

  • Reassemble: Replace the septum and reassemble the injector.

  • Pressurize and Leak Check: Turn the carrier gas back on and perform a leak check.

  • Equilibrate: Allow the system to purge with carrier gas for 15-20 minutes before heating the inlet to the desired temperature.[10]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of long-chain alcohols.

G cluster_0 start Peak Tailing Observed for Long-Chain Alcohols all_peaks_tail Are all peaks (including solvent) tailing? start->all_peaks_tail check_installation Check Column Installation: - Proper cut (90° angle) - Correct insertion depth - No leaks all_peaks_tail->check_installation Yes only_alcohols_tail Only Alcohol Peaks Tailing all_peaks_tail->only_alcohols_tail No tailing_persists1 Tailing Persists? check_installation->tailing_persists1 check_inlet Check Inlet System: - Replace with new, deactivated liner - Replace septum and O-ring only_alcohols_tail->check_inlet check_inlet->tailing_persists1 check_column Check Column: - Trim 15-30 cm from inlet - Condition column tailing_persists1->check_column Yes end Problem Resolved tailing_persists1->end No tailing_persists2 Tailing Persists? check_column->tailing_persists2 optimize_method Optimize Method Parameters: - Increase injector temperature - Check carrier gas flow rate - Reduce injection volume tailing_persists2->optimize_method Yes tailing_persists2->end No tailing_persists3 Tailing Persists? optimize_method->tailing_persists3 derivatize Perform Derivatization (Silylation) tailing_persists3->derivatize Yes tailing_persists3->end No derivatize->end

Caption: Troubleshooting workflow for peak tailing of long-chain alcohols.

References

Technical Support Center: Storage and Handling of 10-Heneicosanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for preventing the degradation of 10-Heneicosanol during storage and experimentation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during the storage and handling of this compound.

Q1: What are the initial signs of this compound degradation?

A1: As a saturated long-chain fatty alcohol, this compound is relatively stable. However, degradation, primarily through oxidation, can occur over time, especially under suboptimal storage conditions. The initial signs of degradation may not be visually apparent. The primary method to detect early degradation is through analytical techniques that can identify the formation of oxidation products. The most likely initial degradation products are 10-heneicosanal (aldehyde) and subsequently 10-heneicosanoic acid (carboxylic acid).

Q2: My this compound has developed a slight off-odor. What does this indicate?

A2: The development of a faint, waxy, or slightly acidic odor can be an indicator of secondary oxidation. While this compound itself is largely odorless, its oxidation products, particularly aldehydes, can have characteristic smells. If an off-odor is detected, it is recommended to perform an analytical purity check before use.

Q3: I have been storing this compound according to the recommended conditions, but I suspect degradation. What could be the cause?

A3: Even under recommended storage conditions, several factors can contribute to degradation:

  • Oxygen Exposure: The presence of oxygen in the container headspace is a primary driver of oxidation. If the container is not properly sealed or has been opened multiple times, oxygen can initiate the degradation process. It is best practice to blanket the container with an inert gas like nitrogen or argon before sealing.

  • Light Exposure: While saturated alcohols are less susceptible to photodegradation than unsaturated compounds, prolonged exposure to light, especially UV light, can provide the energy to initiate oxidation. Always store this compound in amber or opaque containers in a dark location.

  • Trace Contaminants: The presence of trace metals (e.g., iron, copper) from spatulas or containers can act as catalysts for oxidation. Ensure all equipment is made of non-reactive materials and is thoroughly cleaned.

  • Temperature Fluctuations: Frequent changes in temperature can affect the physical state of the waxy solid and potentially expose new surfaces to oxygen. Maintain a consistent storage temperature.

Q4: How can I handle the waxy, solid nature of this compound for accurate weighing and dispensing?

A4: The waxy nature of this compound can present handling challenges. Here are some troubleshooting tips:

  • Static Electricity: The powdered or flaked solid can be prone to static, making it difficult to handle. Use an anti-static weighing dish or an ionizing bar to dissipate static charges.

  • Clumping: Due to its waxy nature, this compound can clump together. To ensure homogeneity, gently crush any large clumps with a clean, non-metallic spatula before weighing.

  • Melting for Dispensing: For preparing solutions, it can be advantageous to gently warm the sealed container in a water bath a few degrees above its melting point (approximately 67-70°C) to dispense it as a liquid. Ensure the entire sample is molten and homogenized before taking an aliquot. Avoid localized overheating, which can cause degradation.

Degradation Pathways and Prevention

The primary degradation pathway for this compound is oxidation. This process is a free-radical chain reaction that can be initiated by heat, light, or the presence of metal catalysts.

This compound This compound Heneicosyl_Radical Heneicosyl Radical This compound->Heneicosyl_Radical Initiation Oxidation_Initiation Heat, Light, Metal Ions (Fe²⁺, Cu²⁺) Oxidation_Initiation->Heneicosyl_Radical Peroxy_Radical Peroxy Radical Heneicosyl_Radical->Peroxy_Radical Propagation Oxygen O₂ Oxygen->Peroxy_Radical Hydroperoxide Heneicosyl Hydroperoxide Peroxy_Radical->Hydroperoxide Propagation H_Abstraction Hydrogen Abstraction (from another this compound molecule) H_Abstraction->Hydroperoxide Decomposition Decomposition Hydroperoxide->Decomposition 10-Heneicosanal 10-Heneicosanal (Aldehyde) Decomposition->10-Heneicosanal 10-Heneicosanoic_Acid 10-Heneicosanoic Acid (Carboxylic Acid) 10-Heneicosanal->10-Heneicosanoic_Acid Further Oxidation Further_Oxidation Further Oxidation G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Weigh this compound (approx. 10 mg/mL solution) Dissolve Dissolve in appropriate solvent (e.g., isopropanol) with gentle warming Prep->Dissolve Thermal Thermal Stress (Solid): Heat at 70°C Photolytic Photolytic Stress (Solid): Expose to light in photostability chamber Acid Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C Base Base Hydrolysis: Add 0.1 M NaOH, heat at 60°C Oxidative Oxidative Stress: Add 3% H₂O₂, store at RT Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to a suitable concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by HPLC and GC-MS Dilute->Analyze

Resolving co-eluting peaks with 10-Heneicosanol in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks and other analytical challenges encountered during the chromatographic analysis of 10-Heneicosanol.

Troubleshooting Guide: Resolving Co-eluting Peaks with this compound

This guide addresses specific issues you may encounter during the gas chromatography (GC) analysis of this compound, particularly when dealing with complex matrices such as plant waxes or cosmetic formulations.

Question: My this compound peak is showing significant tailing or fronting. What are the likely causes and solutions?

Answer: Peak asymmetry for polar compounds like long-chain fatty alcohols is often due to interactions with active sites in the GC system or suboptimal analytical conditions.

  • Active Sites: The polar hydroxyl (-OH) group of this compound can interact with active sites in the injector, column, or detector.

    • Solution:

      • Derivatization: Convert the polar -OH group to a less polar trimethylsilyl (B98337) (TMS) ether through silylation. This is the most effective solution for reducing peak tailing and improving volatility.[1][2][3]

      • System Maintenance: Ensure the injector liner is clean and deactivated. If using glass wool, it should also be deactivated. Over time, the column's stationary phase can degrade, exposing active sites. Consider trimming the first 15-30 cm of the column or replacing it if it's old.[1]

  • Suboptimal Method Parameters:

    • Injector Temperature: An injector temperature that is too low can lead to slow volatilization and peak broadening.

      • Solution: Set a sufficiently high injector temperature (e.g., 250-300°C) to ensure rapid volatilization.[1][4]

    • Carrier Gas Flow Rate: An incorrect flow rate can reduce separation efficiency.

      • Solution: Optimize the carrier gas flow rate for your column's internal diameter to achieve the best resolution.[5]

Question: I am observing a shoulder on my this compound peak, or what appears to be two merged peaks. How can I confirm co-elution and resolve it?

Answer: A shoulder or merged peak strongly suggests the presence of a co-eluting compound.[6]

  • Confirmation of Co-elution:

    • Mass Spectrometry (MS): If using a GC-MS system, examine the mass spectrum across the peak. A changing mass spectrum indicates the presence of more than one compound.[6] You can then use extracted ion chromatograms for ions specific to this compound and the suspected co-eluting compound to visualize their individual elution profiles.[7]

  • Resolution Strategies:

    • Optimize the Temperature Program:

      • Slower Ramp Rate: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) to increase the separation between closely eluting compounds.[4][5]

      • Isothermal Hold: Introduce an isothermal hold in the temperature program just before the elution of the co-eluting pair to improve their separation.[8]

    • Change the Stationary Phase:

      • Increase Polarity: If you are using a non-polar column (e.g., DB-1, HP-1), switching to a more polar column can alter the elution order and improve separation. For fatty alcohols, a mid- to high-polarity column, such as one with a cyanopropyl stationary phase, can provide better selectivity.

    • Improve Sample Preparation:

      • Saponification and Extraction: If your sample contains wax esters, a saponification step is necessary to hydrolyze them into their constituent fatty acids and fatty alcohols. Subsequent liquid-liquid extraction or solid-phase extraction (SPE) can then be used to separate the fatty alcohols from the fatty acids.[9][10] This will prevent the co-elution of fatty acids with your target analyte.

Quantitative Data Summary

The following table summarizes typical GC-MS parameters for the analysis of long-chain fatty alcohols, providing a basis for method development and optimization.

ParameterCondition 1: General ScreeningCondition 2: High-Resolution Separation
GC Column DB-1MS or HP-5MS (30 m x 0.25 mm, 0.25 µm)Cyanopropyl phase (e.g., RT-2560) (100 m x 0.25 mm, 0.20 µm)[11]
Injector Temperature 280 - 300°C[4]250°C
Carrier Gas HeliumHelium
Flow Rate 1.0 - 1.2 mL/min[4]1.2 mL/min[11]
Oven Program 50°C (2 min), ramp at 10°C/min to 320°C (15 min hold)190°C (1 min), ramp at 2°C/min to 200°C (2 min hold), then ramp to 230°C at 2°C/min (12 min hold)[11]
Derivatization Silylation with BSTFA + 1% TMCS[1][2][3]Silylation with BSTFA + 1% TMCS
Expected Resolution Good for homologous series separation.Improved resolution of isomers and closely related compounds.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound from a Wax Matrix

This protocol describes the extraction and derivatization of this compound from a complex lipid matrix, such as plant wax, for GC-MS analysis.

Materials:

  • Sample containing this compound

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (12% w/v)

  • Petroleum ether

  • Chloroform

  • Ethanol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Saponification:

    • To approximately 5g of your sample, add 50 mL of 12% ethanolic KOH solution.[12]

    • Heat the mixture at 60°C for 1.5 hours.[12]

    • After cooling, add 50 mL of water.

  • Extraction of Unsaponifiables:

    • Extract the unsaponifiable fraction (containing fatty alcohols) four times with 50 mL of petroleum ether.

    • Wash the combined petroleum ether extracts with 50 mL of an ethanol/water (1:1 v/v) solution.[12]

    • Dry the petroleum ether fraction under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Dissolve the dried extract in 200 µL of anhydrous pyridine in a micro-reaction vial.[1]

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes.[1]

    • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Protocol 2: High-Resolution GC-MS Analysis of Derivatized this compound

This protocol provides a starting point for a high-resolution GC-MS method to separate this compound from potential co-eluting isomers and other long-chain alcohols.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • High-polarity cyanopropyl capillary column (e.g., RT-2560, 100 m x 0.25 mm, 0.20 µm film thickness)[11]

GC-MS Conditions:

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 190°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at 2°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 230°C at 2°C/min, hold for 12 minutes.[11]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-600.

  • Injection Volume: 1 µL.

Visualizations

Troubleshooting_Workflow start Start: Poor Peak Shape or Co-elution of this compound check_peak_shape Assess Peak Shape start->check_peak_shape tailing_fronting Tailing or Fronting check_peak_shape->tailing_fronting Asymmetric shoulder_merged Shoulder or Merged Peak check_peak_shape->shoulder_merged Multiple Peaks derivatize Action: Derivatize with BSTFA + TMCS tailing_fronting->derivatize confirm_coelution Confirm Co-elution with MS shoulder_merged->confirm_coelution check_system Action: Check for Active Sites (Liner, Column) derivatize->check_system optimize_temp Action: Optimize Injector Temperature check_system->optimize_temp end End: Resolved Peak optimize_temp->end optimize_gc_method Action: Optimize GC Method - Slower temperature ramp - Isothermal hold confirm_coelution->optimize_gc_method Confirmed change_column Action: Change to a More Polar GC Column optimize_gc_method->change_column improve_sample_prep Action: Improve Sample Prep (e.g., Saponification) change_column->improve_sample_prep improve_sample_prep->end

Troubleshooting workflow for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what types of samples is it commonly found?

A1: this compound is a long-chain fatty alcohol with a 21-carbon chain. It is a waxy solid at room temperature and is found in various natural and synthetic products, including plant cuticular waxes and cosmetic formulations.

Q2: Why is derivatization necessary for the GC analysis of this compound?

A2: Derivatization is crucial for long-chain fatty alcohols because it converts the polar hydroxyl (-OH) group into a less polar and more volatile group, typically a trimethylsilyl (TMS) ether.[1][2][3] This chemical modification improves the compound's thermal stability, reduces its interaction with active sites in the GC system, and results in sharper, more symmetrical peaks, leading to better resolution and sensitivity.[13]

Q3: What are the most likely compounds to co-elute with this compound?

A3: Due to their similar chemical properties, the most likely co-eluting compounds are:

  • Other long-chain fatty alcohols: Especially those with similar carbon numbers (e.g., C20, C22).

  • Isomers of heneicosanol: Positional isomers of heneicosanol will have very similar retention times.

  • Long-chain fatty acids: If the sample preparation does not effectively separate acidic and neutral components.

  • Sterols: In some matrices, certain sterols can have retention times that overlap with higher molecular weight fatty alcohols.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to analyze this compound?

A4: While GC is more common for fatty alcohol analysis, HPLC can also be used.[14] Reversed-phase HPLC with a C18 column is a common approach. However, because this compound lacks a strong chromophore, detection can be a challenge. Techniques like derivatization to add a UV-active or fluorescent tag, or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), would be necessary for sensitive detection.

Q5: My mass spectrometer shows a clean spectrum for the this compound peak, but I still suspect co-elution. What else can I do?

A5: If the mass spectra of the co-eluting compounds are very similar, it can be difficult to distinguish them. In this case, chromatographic resolution is key.

  • High-Efficiency Columns: Use a longer column or a column with a smaller internal diameter to increase the number of theoretical plates and improve separation efficiency.

  • Method Optimization: As detailed in the troubleshooting guide, systematically optimize your temperature program and flow rate. Even small adjustments can significantly impact resolution.

  • Alternative Column Chemistry: The most effective way to resolve compounds with very similar structures is often to use a column with a different stationary phase that offers a different separation mechanism (selectivity).

References

Minimizing water contamination in 10-Heneicosanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-Heneicosanol. The focus is on minimizing water contamination to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound, a secondary alcohol, is the Grignard reaction. This involves the reaction of an undecyl Grignard reagent (e.g., undecylmagnesium bromide) with decanal (B1670006). The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent acidic workup yields the desired this compound.

Q2: Why is excluding water so critical in the synthesis of this compound via a Grignard reaction?

A2: Grignard reagents are highly reactive organometallic compounds and are strong bases. They react readily with even trace amounts of water in an acid-base reaction, which is much faster than the desired carbon-carbon bond formation.[1] This reaction consumes the Grignard reagent, reducing the yield of this compound and forming the corresponding alkane (undecane in this case). Therefore, maintaining anhydrous (water-free) conditions is paramount for a successful synthesis.

Q3: What are the primary sources of water contamination in this synthesis?

A3: Water contamination can arise from several sources:

  • Solvents: Diethyl ether or tetrahydrofuran (B95107) (THF) used as solvents can absorb moisture from the atmosphere.

  • Glassware: Moisture can adhere to the surface of the reaction flasks, condensers, and dropping funnels.

  • Reagents: The starting materials, decanal and the alkyl halide used to prepare the Grignard reagent, may contain trace amounts of water.

  • Atmosphere: Exposure of the reaction setup to the ambient atmosphere can introduce moisture.

Q4: How can I effectively dry the solvents and glassware?

  • Glassware: Should be oven-dried at a temperature above 100°C for several hours and then cooled in a desiccator over a drying agent or assembled hot and cooled under a stream of dry inert gas (e.g., nitrogen or argon).

  • Solvents: Anhydrous solvents are commercially available. Alternatively, solvents can be dried using appropriate drying agents and freshly distilled before use. For ethers like THF and diethyl ether, sodium metal with benzophenone (B1666685) as an indicator is a common method for rigorous drying.

Q5: What are suitable drying agents for the workup and purification steps?

A5: After quenching the reaction, the organic layer needs to be dried before solvent removal. Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used. MgSO₄ is generally more efficient as it has a higher capacity for water and dries faster.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Water contamination: The Grignard reagent was quenched by residual water in the glassware, solvents, or reagents.Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents. Ensure starting materials are dry.
Inactive Magnesium: The surface of the magnesium turnings may be oxidized (coated with MgO), preventing the reaction with the alkyl halide to form the Grignard reagent.Use fresh, high-quality magnesium turnings. Activate the magnesium by crushing the turnings just before use or by adding a small crystal of iodine to the reaction flask.
Impure Alkyl Halide: The undecyl halide used to prepare the Grignard reagent may be impure or have partially decomposed.Purify the alkyl halide by distillation before use.
Formation of significant amount of undecane (B72203) byproduct Reaction with water: As mentioned, the Grignard reagent reacts with water to form the corresponding alkane.Re-evaluate all steps for potential sources of moisture ingress.
Formation of Wurtz coupling byproduct (docosane) Reaction of Grignard reagent with unreacted alkyl halide: This can be promoted by higher temperatures.Add the alkyl halide solution slowly to the magnesium turnings to maintain a gentle reflux and avoid excessive heat buildup.
Milky or cloudy organic layer after workup Incomplete hydrolysis of magnesium salts: Insufficient aqueous acid was used during the quenching step.Add more of the acidic quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride or dilute HCl) and shake the separatory funnel vigorously until the aqueous layer is clear.
Difficulty in purifying the final product Presence of closely boiling impurities: Byproducts such as undecane or unreacted decanal may be difficult to separate by distillation alone.Employ column chromatography on silica (B1680970) gel to separate the this compound from nonpolar byproducts like alkanes. Recrystallization from a suitable solvent can also be an effective purification method.

Experimental Protocols

Protocol 1: Rigorous Drying of Reaction Glassware and Solvents
  • Glassware Preparation:

    • Clean all glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stir bar) thoroughly.

    • Dry the glassware in an oven at 120°C for at least 4 hours, preferably overnight.

    • Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of a dry inert gas (nitrogen or argon).

  • Solvent Drying (Diethyl Ether or THF):

    • Use commercially available anhydrous solvent for best results.

    • Alternatively, to dry the solvent in the lab, set up a distillation apparatus.

    • Add a suitable drying agent to the solvent. For ethers, small pieces of sodium metal and a few crystals of benzophenone are added to the distilling flask.

    • Reflux the solvent until a persistent blue or purple color of the benzophenone ketyl radical appears, indicating that the solvent is anhydrous.

    • Distill the required volume of the dry solvent directly into the reaction flask.

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Preparation of the Grignard Reagent (Undecylmagnesium Bromide):

    • To the flame-dried, three-neck round-bottom flask containing a magnetic stir bar and fresh magnesium turnings (1.2 equivalents), add a small crystal of iodine.

    • Assemble the flask with a reflux condenser and a dropping funnel, and ensure the system is under a positive pressure of dry nitrogen or argon.

    • In the dropping funnel, prepare a solution of 1-bromoundecane (B50512) (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 1-bromoundecane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux gently. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has started, add the remaining 1-bromoundecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Decanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of decanal (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the decanal solution dropwise to the stirred, cooled Grignard reagent. Maintain the reaction temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup (Quenching):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This process is exothermic.

    • Continue adding the NH₄Cl solution until the precipitated magnesium salts dissolve, and two clear layers are formed.

    • Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol/water).

    • Purity can be assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification dry_glassware Oven-dry Glassware mg Magnesium Turnings dry_glassware->mg dry_solvent Distill Anhydrous Solvent alkyl_halide 1-Bromoundecane in Ether dry_solvent->alkyl_halide decanal Decanal in Ether dry_solvent->decanal grignard Undecylmagnesium Bromide mg->grignard alkyl_halide->grignard alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide decanal->alkoxide quench Quench with aq. NH4Cl alkoxide->quench extract Extract with Ether quench->extract dry Dry with MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation/Recrystallization) evaporate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Water Contamination and Yield Loss

G water Water Contamination (from solvent, glassware, atmosphere) grignard Grignard Reagent (Undecylmagnesium Bromide) water->grignard Reacts with product This compound grignard->product Desired Reaction with Decanal byproduct Undecane (Byproduct) grignard->byproduct Forms decanal Decanal decanal->product

Caption: Impact of water contamination on the Grignard reaction.

References

Technical Support Center: Scaling Up the Synthesis of Secondary Fatty Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and scaling up the synthesis of secondary fatty alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing secondary fatty alcohols?

A1: The two main industrial routes for producing secondary fatty alcohols are the oxidation of n-paraffins and the hydration of α-olefins.[1][2][3][4] Another method involves the Bashkirov oxidation process.[3] More recently, novel photobiocatalytic methods are being developed for the synthesis of specific chiral secondary fatty alcohols from unsaturated fatty acids.[5][6]

Q2: What are the major challenges when scaling up the oxidation of paraffins to secondary alcohols?

A2: The primary challenges include controlling selectivity to maximize alcohol yield and minimize the formation of byproducts like ketones and carboxylic acids.[1][7] Catalyst deactivation and achieving efficient mixing of the gas (air/oxygen) and liquid phases also become more critical at a larger scale.[7] Temperature control is vital to prevent runaway reactions and over-oxidation.[2][8]

Q3: How can I improve the selectivity towards secondary alcohols during paraffin (B1166041) oxidation?

A3: One effective method is to use boric acid as a catalyst.[2][9] The boric acid reacts with the secondary alcohols as they are formed, converting them into boric esters. These esters are more resistant to further oxidation than the free alcohols. The alcohols can then be recovered by hydrolyzing the esters.[9] This process helps protect the desired product and improve the final yield.[2]

Q4: What are the key considerations for scaling up the acid-catalyzed hydration of olefins?

A4: When scaling up olefin hydration, key considerations include managing the exothermic nature of the reaction, ensuring efficient catalyst distribution, and preventing side reactions.[4] Common side reactions include the formation of ethers and isomerization of the double bond, which can lead to a mixture of alcohol isomers.[10][11] The choice of acid catalyst and reaction conditions (temperature, water concentration) is crucial for controlling regioselectivity according to Markovnikov's rule.[12]

Q5: What are common impurities in crude secondary fatty alcohol products and how are they removed?

A5: Crude secondary fatty alcohols, particularly from paraffin oxidation, can contain unreacted paraffins, ketones, aldehydes, carboxylic acids, and esters.[8] Purification typically involves a multi-step process including distillation to separate the alcohols from unreacted hydrocarbons.[9] Saponification with an alkaline base (like NaOH or KOH) is used to convert ester and carboxylic acid impurities into soaps, which can then be removed by water extraction.[13][14][15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Paraffins/Olefins 1. Insufficient reaction temperature or pressure.[2] 2. Inefficient mixing leading to poor contact between reactants and catalyst. 3. Catalyst deactivation or poisoning.[7] 4. Presence of inhibitors in the feedstock (e.g., aromatic hydrocarbons in paraffins).[9]1. Gradually increase temperature/pressure within safe operational limits.[2] 2. Improve agitation; consider reactor design (e.g., baffles, impeller type) for better mass transfer. 3. Regenerate or replace the catalyst. For boric acid, ensure it is recovered and dried properly if recycled.[9] 4. Purify feedstock to remove known inhibitors.[9]
Poor Selectivity (High byproduct formation, e.g., ketones, acids, ethers) 1. (Paraffin Oxidation): Over-oxidation due to high temperature or prolonged reaction time.[1][8] 2. (Paraffin Oxidation): Ineffective protection of the formed alcohol.[2] 3. (Olefin Hydration): Incorrect acid catalyst concentration or water-to-olefin ratio leading to ether formation.[10] 4. (Olefin Hydration): High temperature causing isomerization of the olefin or dehydration of the product.[11]1. Optimize reaction time and temperature; consider a staged temperature profile. 2. Use boric acid to form protective esters of the secondary alcohols.[2][9] 3. Adjust the water and catalyst concentrations; an excess of water can favor alcohol formation over ether.[4][16] 4. Lower the reaction temperature. Use a catalyst system known for high selectivity at milder conditions.
Difficulty in Product Purification 1. Formation of stable emulsions during alkaline washing/extraction. 2. Similar boiling points of desired alcohol and impurities.[17] 3. Presence of unreacted ester impurities that co-distill with the alcohol.1. Adjust the pH or add a demulsifying agent. Optimize the temperature of the separation process.[14] 2. Use fractional distillation with a high-efficiency column. Consider vacuum distillation to lower boiling points and prevent thermal degradation. 3. Ensure complete saponification of esters before extraction.[13] Treat the crude product with an alkaline base to convert esters to non-volatile soaps before distillation.[14]
Scaling Issue: Poor Heat Transfer / Runaway Reaction 1. The surface-area-to-volume ratio decreases upon scale-up, leading to inefficient heat removal. 2. The reaction is highly exothermic (especially oxidation).[2]1. Use a reactor with a cooling jacket and/or internal cooling coils. 2. Control the rate of reactant addition (e.g., air/oxygen flow in oxidation) to manage the rate of heat generation.[8] 3. Ensure an adequate emergency cooling system is in place. 4. Perform a thorough hazard and operability (HAZOP) study before scaling up.

Data Presentation

Table 1: Typical Reaction Conditions for Secondary Fatty Alcohol Synthesis

Synthesis Method Feedstock Catalyst Temperature (°C) Pressure Yield / Conversion Reference(s)
Paraffin Oxidation C18-C30 n-paraffinsManganese Salts105 - 12015 - 60 atm~60 wt% yield of mixed fatty acids (alcohols are intermediates)[2]
Paraffin Oxidation n-ParaffinsBoron Trioxide (B₂O₃)120 - 130Atmospheric76.2 wt% alcohol yield at 30.5% conversion[2]
Paraffin Oxidation Low-MW PolyethyleneBoric Acid (H₃BO₃)165 - 170Atmospheric~38-39% yield of target product[9]
Paraffin Oxidation Paraffin WaxPotassium Permanganate (KMnO₄)100 - 120Atmospheric30-50% conversion is typical to avoid over-oxidation[1][8]
Olefin Hydration (Acid-Catalyzed) α-OlefinsBrønsted Acids (e.g., H₂SO₄)Varies (e.g., 90-110)VariesGenerally high yield, but equilibrium-limited[4][18]
Olefin Dehydration (to form α-olefin for hydration) Secondary AlcoholsZirconia (ZrO₂)300 - 4201 - 10 kg/cm ²High selectivity to α-olefin[19]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Secondary Alcohols via Paraffin Oxidation with Boric Acid

Objective: To synthesize a mixture of secondary fatty alcohols from n-paraffins using boric acid to protect the alcohol products from over-oxidation.

Materials:

  • n-Paraffin feedstock (e.g., C12-C14 mixture)

  • Boric acid (H₃BO₃), 3-5% by weight of paraffin[9]

  • Glass reactor (e.g., 500 mL 3-neck round-bottom flask) equipped with a mechanical stirrer, reflux condenser, gas inlet tube (sparger), and thermometer[9]

  • Heating mantle with temperature controller

  • Air or oxygen source with flow meter

  • Dean-Stark trap for water removal[9]

  • Sodium hydroxide (B78521) (NaOH) solution for hydrolysis

  • Hexane (B92381) and water for extraction

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Setup: Assemble the reactor setup in a fume hood. Ensure all glass joints are properly sealed.

  • Charging Reactor: Charge the reactor with 100 g of n-paraffin and 3 g of boric acid.[9]

  • Reaction Initiation: Begin stirring and heat the mixture to the reaction temperature of 165-170°C.[9]

  • Oxidation: Once the temperature is stable, start bubbling air through the mixture via the sparger at a controlled rate (e.g., 70 L/h per kg of paraffin).[9] Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by taking small samples periodically and analyzing for acid value or saponification value. A typical reaction time might be 4-6 hours. Stop the reaction when the desired conversion level (e.g., 30-50%) is reached to maintain selectivity.[1]

  • Workup - Hydrolysis: Cool the reaction mixture to ~90°C. Add an aqueous solution of NaOH to hydrolyze the boric esters and neutralize any carboxylic acids formed. Stir vigorously for 1-2 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Add hexane to extract the organic components (alcohols and unreacted paraffins). Wash the organic layer with water multiple times to remove soaps and residual base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the hexane by rotary evaporation. The resulting crude product can be further purified by vacuum distillation to separate the secondary fatty alcohols from unreacted paraffins.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification charge Charge Reactor (Paraffin + Catalyst) heat Heat to Reaction Temp (e.g., 165-170°C) charge->heat oxidize Introduce Air/Oxygen & Collect Water heat->oxidize monitor Monitor Conversion (e.g., Acid Value) oxidize->monitor cool Cool Reaction Mixture monitor->cool Target Conversion Reached hydrolyze Hydrolyze Esters (e.g., with NaOH) cool->hydrolyze extract Solvent Extraction (e.g., Hexane/Water) hydrolyze->extract purify Distillation (Vacuum) extract->purify product Purified Secondary Fatty Alcohols purify->product

Caption: Experimental workflow for paraffin oxidation to secondary fatty alcohols.

synthesis_pathways cluster_paraffin Route 1: Paraffin Oxidation cluster_olefin Route 2: Olefin Hydration paraffin n-Paraffin (R-CH2-CH2-R') hydroperoxide Secondary Hydroperoxide (R-CH(OOH)-CH2-R') paraffin->hydroperoxide O2, Catalyst (e.g., Mn salts) sec_alcohol Secondary Alcohol (R-CH(OH)-CH2-R') hydroperoxide->sec_alcohol Decomposition ketone Ketone (R-C(=O)-CH2-R') sec_alcohol->ketone Over-oxidation acid Carboxylic Acid (Further Oxidation) ketone->acid olefin α-Olefin (R-CH=CH2) carbocation Secondary Carbocation (R-C+H-CH3) olefin->carbocation H+ (Acid Catalyst) oxonium Oxonium Ion carbocation->oxonium +H2O sec_alcohol2 Secondary Alcohol (R-CH(OH)-CH3) oxonium->sec_alcohol2 -H+

Caption: Chemical synthesis pathways for secondary fatty alcohols.

troubleshooting_logic start Low Final Yield of Secondary Alcohol check_conv Is reactant conversion low? start->check_conv check_select Is selectivity poor? check_conv->check_select No conv_sol Troubleshoot Conversion: - Increase Temp/Pressure - Check Catalyst Activity - Improve Mixing check_conv->conv_sol Yes select_sol Troubleshoot Selectivity: - Optimize Temp/Time - Use Protective Agents (Boric Acid) - Adjust H2O/Catalyst Ratio check_select->select_sol Yes purify_loss Are there high losses during purification? check_select->purify_loss No end Process Optimized conv_sol->end select_sol->end purify_sol Troubleshoot Purification: - Optimize Distillation - Ensure Complete Saponification - Break Emulsions purify_loss->purify_sol Yes purify_loss->end No purify_sol->end

References

Validation & Comparative

A Comparative Analysis of 10-Heneicosanol and 1-Heneicosanol: Unraveling Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the realm of lipid research and drug development, long-chain fatty alcohols are increasingly recognized for their diverse biological activities. This guide provides a comparative overview of two isomers, 10-Heneicosanol and 1-Heneicosanol, with a focus on their known biological effects, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential therapeutic applications of these compounds.

Executive Summary

This guide reveals a significant disparity in the available scientific literature regarding the biological activities of this compound and 1-Heneicosanol. While 1-Heneicosanol has been the subject of preliminary studies demonstrating its antimicrobial and antifungal properties, there is a notable absence of published data on the biological effects of this compound. This document synthesizes the existing information on 1-Heneicosanol and underscores the critical need for research into its isomer, this compound, to fully comprehend the structure-activity relationships of heneicosanol isomers.

Introduction

Heneicosanols are 21-carbon fatty alcohols with the chemical formula C₂₁H₄₄O. The position of the hydroxyl (-OH) group along the carbon chain defines the isomer and can significantly influence its physicochemical properties and biological functions. 1-Heneicosanol, a primary alcohol, has the hydroxyl group at the terminal position. In contrast, this compound, a secondary alcohol, features the hydroxyl group at the tenth carbon position. This structural difference is hypothesized to have a profound impact on their interaction with biological membranes and cellular targets.

Biological Activity Profile

This compound: An Uncharted Territory

A comprehensive search of scientific databases reveals a conspicuous lack of information on the biological activity of this compound. No peer-reviewed studies detailing its antimicrobial, antifungal, anti-inflammatory, or any other biological effects could be identified. This significant data gap prevents a direct comparison with its isomer, 1-Heneicosanol.

1-Heneicosanol: Emerging Antimicrobial and Antifungal Potential

Conversely, preliminary research has begun to shed light on the biological activities of 1-Heneicosanol. A key study has demonstrated its efficacy against a range of pathogenic microorganisms.

Table 1: Summary of Known Biological Activities of 1-Heneicosanol

Biological ActivityTarget Organism(s)Effective ConcentrationSource
AntibacterialStaphylococcus aureus (ATCC 29213)250 µg/ml[1]
Pseudomonas aeruginosa (ATCC 27853)250 µg/ml[1]
AntifungalCandida albicans (NIM 982879)250 µg/ml[1]
Candida krusei (ATCC 6258)250 µg/ml[1]
Botrytis cinerea (phytopathogen)80 µg/ml (reduction of germinative tube)[1]

Experimental Methodologies

The following sections detail the experimental protocols that are typically employed to assess the antimicrobial and antifungal activities of compounds like 1-Heneicosanol. While the specific details of the cited study may vary slightly, these protocols provide a standardized framework for such investigations.

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

G cluster_0 Preparation cluster_1 Inoculation & Well Creation cluster_2 Application & Incubation cluster_3 Data Analysis Prepare standardized microbial inoculum Prepare standardized microbial inoculum Spread microbial inoculum evenly on agar surface Spread microbial inoculum evenly on agar surface Prepare standardized microbial inoculum->Spread microbial inoculum evenly on agar surface Pour molten agar into sterile Petri dishes Pour molten agar into sterile Petri dishes Allow agar to solidify Allow agar to solidify Allow agar to solidify->Spread microbial inoculum evenly on agar surface Create wells in the agar using a sterile borer Create wells in the agar using a sterile borer Spread microbial inoculum evenly on agar surface->Create wells in the agar using a sterile borer Add test compound (1-Heneicosanol) to wells Add test compound (1-Heneicosanol) to wells Create wells in the agar using a sterile borer->Add test compound (1-Heneicosanol) to wells Incubate plates at optimal temperature and duration Incubate plates at optimal temperature and duration Add test compound (1-Heneicosanol) to wells->Incubate plates at optimal temperature and duration Measure the diameter of the zone of inhibition Measure the diameter of the zone of inhibition Incubate plates at optimal temperature and duration->Measure the diameter of the zone of inhibition Compare results with positive and negative controls Compare results with positive and negative controls Measure the diameter of the zone of inhibition->Compare results with positive and negative controls

Fig. 1: Workflow for Agar Well Diffusion Assay.
Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis Prepare serial dilutions of the test compound in a 96-well plate Prepare serial dilutions of the test compound in a 96-well plate Inoculate each well with the fungal suspension Inoculate each well with the fungal suspension Prepare serial dilutions of the test compound in a 96-well plate->Inoculate each well with the fungal suspension Prepare a standardized fungal inoculum Prepare a standardized fungal inoculum Prepare a standardized fungal inoculum->Inoculate each well with the fungal suspension Include positive and negative control wells Include positive and negative control wells Inoculate each well with the fungal suspension->Include positive and negative control wells Incubate the microplate under appropriate conditions Incubate the microplate under appropriate conditions Include positive and negative control wells->Incubate the microplate under appropriate conditions Visually or spectrophotometrically assess fungal growth Visually or spectrophotometrically assess fungal growth Incubate the microplate under appropriate conditions->Visually or spectrophotometrically assess fungal growth Determine the Minimum Inhibitory Concentration (MIC) Determine the Minimum Inhibitory Concentration (MIC) Visually or spectrophotometrically assess fungal growth->Determine the Minimum Inhibitory Concentration (MIC)

Fig. 2: Workflow for Broth Microdilution Assay.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by either this compound or 1-Heneicosanol. The antimicrobial and antifungal activities of long-chain alcohols are often attributed to their ability to disrupt the integrity and function of microbial cell membranes. However, the precise molecular mechanisms and any involvement of intracellular signaling cascades remain to be elucidated.

G cluster_0 Hypothesized Mechanism of Action for 1-Heneicosanol 1-Heneicosanol 1-Heneicosanol Microbial Cell Membrane Microbial Cell Membrane 1-Heneicosanol->Microbial Cell Membrane Interacts with Membrane Disruption Membrane Disruption Microbial Cell Membrane->Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Loss of Cellular Contents Loss of Cellular Contents Increased Permeability->Loss of Cellular Contents Cell Death Cell Death Loss of Cellular Contents->Cell Death

References

Validating the Structure of Synthesized 10-Heneicosanol by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected and alternative NMR spectral data for the structural validation of synthesized 10-Heneicosanol. Detailed experimental protocols for its synthesis and subsequent NMR analysis are included to support researchers in the fields of organic synthesis and drug development.

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures. For a synthesized long-chain alcohol like this compound, ¹H and ¹³C NMR are essential to confirm the position of the hydroxyl group and the integrity of the carbon chain.

Expected ¹H NMR Chemical Shifts for this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The proton attached to the carbon bearing the hydroxyl group (H-10) is the most deshielded among the aliphatic protons and is anticipated to appear as a multiplet around 3.6 ppm. The terminal methyl protons (H-1 and H-21) will be the most shielded, appearing as a triplet around 0.88 ppm. The methylene (B1212753) protons along the chain will produce a complex multiplet signal around 1.25 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

In the ¹³C NMR spectrum, the carbon atom bonded to the hydroxyl group (C-10) is the most deshielded among the aliphatic carbons and is predicted to resonate at approximately 72 ppm. The terminal methyl carbons (C-1 and C-21) will appear at around 14 ppm. The chemical shifts of the other methylene carbons will vary depending on their proximity to the hydroxyl group.

Data Presentation: Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data serves as a reference for comparison with experimentally obtained spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-10~3.6Multiplet
H-9, H-11~1.5Multiplet
H-2 to H-8, H-12 to H-20~1.25Multiplet
H-1, H-21~0.88Triplet
OHVariableSinglet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-10~72
C-9, C-11~38
C-8, C-12~26
C-2, C-20~23
C-3 to C-7, C-13 to C-19~29-32
C-1, C-21~14
Comparison with an Isomeric Alternative: 1-Heneicosanol

To highlight the importance of precise structural characterization, the predicted NMR data for this compound can be compared with that of its isomer, 1-Heneicosanol, where the hydroxyl group is at a terminal position.

Table 3: Comparison of Key Predicted ¹H and ¹³C NMR Signals for this compound and 1-Heneicosanol

SignalThis compound (Predicted)1-Heneicosanol (Typical)
¹H NMR
α-proton (H-C-OH)~3.6 ppm (multiplet)~3.6 ppm (triplet)
¹³C NMR
α-carbon (C-OH)~72 ppm~63 ppm

The distinct chemical shift of the α-carbon and the multiplicity of the α-proton signal are key differentiators for these two isomers.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols like this compound is the Grignard reaction.

Materials:

Procedure:

  • Preparation of the Grignard Reagent (Undecylmagnesium Bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromoundecane in anhydrous diethyl ether dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of decanal in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

NMR Sample Preparation and Analysis

Materials:

  • Synthesized this compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS) (optional, as a reference)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. If TMS is used, add a small drop.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR compared to ¹H NMR.

  • Data Processing: Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm).

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound reagents 1-Bromoundecane + Mg grignard Undecylmagnesium Bromide (Grignard Reagent) reagents->grignard reaction Grignard Reaction grignard->reaction decanal Decanal decanal->reaction crude_product Crude this compound reaction->crude_product purification Column Chromatography crude_product->purification product Pure this compound purification->product

Caption: Synthetic workflow for this compound.

NMR_Validation_Workflow cluster_validation NMR Structural Validation sample_prep NMR Sample Preparation (Dissolve in CDCl3) nmr_acquisition 1H and 13C NMR Spectra Acquisition sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis data_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation

Caption: Workflow for NMR structural validation.

Comparative Analysis of the Antimicrobial Activity of 10-Heneicosanol and Other Fatty Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antimicrobial agents, fatty alcohols have garnered significant attention due to their broad-spectrum activity and unique mechanisms of action. This guide provides a comparative analysis of the antimicrobial properties of 10-Heneicosanol alongside other notable long-chain fatty alcohols, supported by experimental data to inform researchers, scientists, and drug development professionals.

While specific quantitative antimicrobial data for this compound is limited in publicly available literature, its investigation as a potential antibacterial agent is documented. A study on the chemical composition of cow urine identified 1-heneicosanol (B102992) as a major constituent and explored its potential as a ligand for bacterial target proteins through in silico molecular docking studies[1]. Furthermore, another study evaluated a synthetic blend of long-chain primary alcohols, including 1-heneicosanol, and demonstrated antibacterial activity against Salmonella gallinarum[2].

To provide a comprehensive comparison, this guide presents data from studies on a range of other fatty alcohols, which demonstrate a clear structure-activity relationship, with the carbon chain length being a critical determinant of their efficacy.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of fatty alcohols is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC and MBC values for various fatty alcohols against common bacterial pathogens.

Fatty AlcoholCarbon Chain LengthMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
1-OctanolC8Staphylococcus aureus256256[3]
1-NonanolC9Staphylococcus aureus64128[3]
1-DecanolC10Staphylococcus aureus3264[3]
1-DecanolC10Mycobacterium smegmatis0.4 mM-[4]
1-DecanolC10Mycobacterium tuberculosis0.4 mM-[4]
1-Undecanol (B7770649)C11Staphylococcus aureus1632[3]
1-Dodecanol (B7769020)C12Staphylococcus aureus816[3][5]
1-Tridecanol (B166897)C13Staphylococcus aureus48[3][5]
1-TetradecanolC14Staphylococcus aureus48[3]
1-PentadecanolC15Staphylococcus aureus48[3]
1-HexadecanolC16Staphylococcus aureus256≥ 512[3]
1-HeptadecanolC17Staphylococcus aureus≥ 512≥ 512[5]

Observations from the data:

  • The antibacterial activity of straight-chain fatty alcohols against Staphylococcus aureus is highly dependent on the carbon chain length, with optimal activity observed for alcohols with 12 to 15 carbons[3][5].

  • Fatty alcohols with chain lengths shorter than C8 or longer than C16 show significantly reduced or no antimicrobial activity[5].

  • 1-Decanol has been identified as a potent agent against both Mycobacterium smegmatis and Mycobacterium tuberculosis[4][6].

Experimental Protocols

The data presented above was generated using standardized antimicrobial susceptibility testing methods. A detailed description of a representative experimental protocol is provided below.

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a sterile broth medium (e.g., Tryptic Soy Broth) and incubated at 37°C for 24 hours. The culture is then diluted to achieve a standardized cell density, typically 10^6 to 10^7 Colony Forming Units (CFU)/mL[7].

  • Preparation of Fatty Alcohol Solutions: The fatty alcohol is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted fatty alcohol is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the fatty alcohol at which no visible bacterial growth is observed.

  • Determination of MBC: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the fatty alcohol that results in a 99.9% reduction in the initial bacterial count.

Mechanism of Action of Fatty Alcohols

The primary mode of antimicrobial action for many fatty alcohols involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately cell death.

The following diagram illustrates the proposed mechanism of action for fatty alcohols with membrane-damaging activity.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Fatty_Alcohols Fatty Alcohols (e.g., 1-Decanol, 1-Undecanol) Membrane_Disruption Membrane Disruption & Increased Permeability Fatty_Alcohols->Membrane_Disruption Interaction with lipid bilayer Ion_Leakage Leakage of K+ ions and other cellular components Membrane_Disruption->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for membrane-active fatty alcohols.

Studies have shown that fatty alcohols like 1-nonanol, 1-decanol, and 1-undecanol exhibit bactericidal activity through membrane damage, leading to the leakage of potassium ions[5]. In contrast, more potent fatty alcohols like 1-dodecanol and 1-tridecanol display high antibacterial activity without causing significant membrane damage, suggesting an alternative mechanism of action that is also dependent on the carbon chain length[5]. The general mechanism of action for alcohols also includes the denaturation of proteins[8].

The following diagram illustrates the general experimental workflow for assessing antimicrobial activity.

experimental_workflow Start Start: Select Fatty Alcohols and Bacterial Strains Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilutions Prepare Serial Dilutions of Fatty Alcohols Start->Serial_Dilutions Inoculation Inoculate Microtiter Plates Prepare_Inoculum->Inoculation Serial_Dilutions->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination MBC_Plating Sub-culture on Agar Plates MIC_Determination->MBC_Plating No visible growth End End: Analyze and Compare Results MIC_Determination->End MBC_Incubation Incubate Agar Plates at 37°C for 24h MBC_Plating->MBC_Incubation MBC_Determination Determine MBC (Colony Counting) MBC_Incubation->MBC_Determination MBC_Determination->End

Caption: General experimental workflow for MIC and MBC determination.

References

A Comparative Guide to Analytical Methods for 10-Heneicosanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of long-chain fatty alcohols such as 10-Heneicosanol is crucial for various applications, from formulation development to metabolic studies. This guide provides an objective comparison of the primary analytical methods suitable for the quantification of this compound, supported by established experimental principles for analogous long-chain fatty alcohols.

Methodology Comparison

The selection between GC-FID and GC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a robust and widely used method for quantifying organic compounds.[1] After separation on the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms.[1] This makes FID a highly sensitive detector for hydrocarbons like long-chain fatty alcohols.[1] It is a cost-effective and high-throughput method, ideal for the routine quantification of known analytes in relatively clean sample matrices.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the mass spectrometer serves as the detector.[1] Following separation, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[1] This technique not only provides quantitative data but also offers structural information, enabling definitive identification of the analyte.[1] GC-MS is the preferred method when high selectivity and confirmation of identity are required, especially in complex matrices.

Data Presentation

The following tables summarize the expected performance characteristics for the quantification of long-chain fatty alcohols, which can be considered representative for this compound analysis.

Table 1: Comparison of GC-FID and GC-MS for Long-Chain Fatty Alcohol Quantification

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the current produced by the combustion of the analyte in a flame.Measures the mass-to-charge ratio of ionized analyte and its fragments.
Selectivity Lower; based on retention time.Higher; based on retention time and mass spectrum.
Sensitivity High for hydrocarbons.Very high, especially in selected ion monitoring (SIM) mode.
Identification Based on retention time comparison with a standard.Confirmatory, based on fragmentation pattern and retention time.[1]
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Throughput High.Moderate to high.
Typical Application Routine quantification of known analytes in simple matrices.Quantification and identification in complex matrices; structural elucidation.

Table 2: Representative Validation Parameters for Long-Chain Fatty Alcohol Analysis by GC

Validation ParameterExpected Performance
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Limit of Detection (LOD) Analyte and method dependent (typically in the ng/mL to pg/mL range)
Limit of Quantification (LOQ) Analyte and method dependent (typically in the ng/mL to pg/mL range)

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. The following are generalized protocols for the analysis of long-chain fatty alcohols that can be adapted for this compound.

Sample Preparation (General)

  • Extraction: For biological or complex matrices, a liquid-liquid extraction (e.g., with hexane (B92381) or a chloroform/methanol mixture) or solid-phase extraction (SPE) is typically employed to isolate the lipid fraction containing the long-chain fatty alcohols.

  • Saponification: To analyze both free and esterified alcohols, a saponification step (e.g., with methanolic KOH) is necessary to hydrolyze the esters.[2]

  • Derivatization: Due to their low volatility, long-chain fatty alcohols are often derivatized to increase their volatility and improve chromatographic performance. A common method is silylation to form trimethylsilyl (B98337) (TMS) ethers.[2][3]

Gas Chromatography (GC) Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS) is typically used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 150°C, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 280-300°C, with a hold time at the final temperature.

  • Injector: Splitless or split injection, depending on the sample concentration, with an injector temperature of 280-300°C.

Detector Conditions

  • FID: Detector temperature of 280-300°C, with optimized hydrogen and air flow rates.

  • MS:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

    • Mass Range: A typical scan range would be m/z 50-500.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection & Quantification Sample Sample Matrix Extraction Extraction of Lipids Sample->Extraction Saponification Saponification (optional) Extraction->Saponification Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization GC Gas Chromatography Separation Derivatization->GC FID FID GC->FID Effluent Split MS MS GC->MS Effluent Split Data_FID Quantitative Data (FID) FID->Data_FID Data_MS Quantitative & Qualitative Data (MS) MS->Data_MS

Caption: General experimental workflow for this compound quantification.

logical_relationship cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_considerations Key Considerations Goal Quantification of this compound Matrix Sample Matrix Complexity Goal->Matrix ID_Needed Need for Structural Confirmation Goal->ID_Needed Cost_Throughput Cost and Throughput Requirements Goal->Cost_Throughput GC_FID GC-FID GC_MS GC-MS Matrix->GC_FID Simple Matrix->GC_MS Complex ID_Needed->GC_FID No ID_Needed->GC_MS Yes Cost_Throughput->GC_FID High Throughput / Low Cost Cost_Throughput->GC_MS Lower Throughput / Higher Cost

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of 10-Heneicosanol Ethoxylate Efficacy Against Commercial Surfactant Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the surfactant properties of a hypothetical 10-Heneicosanol derivative compared to established commercial alternatives. This guide provides a comprehensive overview of key performance indicators, supported by standardized experimental protocols.

Given the absence of direct research on this compound as a primary surfactant, this report posits a hypothetical non-ionic surfactant: this compound Ethoxylate with 20 ethylene (B1197577) oxide units (EO20). This structure is proposed to evaluate its potential efficacy against commercially available long-chain alcohol ethoxylates, which are widely used in various scientific and industrial applications, including drug delivery systems. This comparison focuses on critical performance metrics such as Critical Micelle Concentration (CMC), surface tension reduction, and foam stability.

Comparative Performance Data

The efficacy of a surfactant is determined by its ability to lower the surface tension of a liquid and to form micelles at low concentrations. The following table summarizes the key performance indicators for our hypothetical this compound Ethoxylate (EO20) and selected commercial standards with similar chemical structures (C16-C18 alcohol ethoxylates).

SurfactantChemical StructureCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Foam Stability (Initial/5 min Foam Height, mm)
Hypothetical: this compound Ethoxylate (EO20) C21H43O(CH2CH2O)20HEstimated: ~0.005 mMEstimated: ~35 mN/mNot Available
TERGITOL™ 15-S-9 Secondary C12-C14 Alcohol Ethoxylate (9 EO)0.0056 wt% (~0.096 mM)[1][2]~30 mN/m[1][2]124 / 43[3]
Brij® S20 Polyoxyethylene (20) Stearyl Ether (C18 Alcohol Ethoxylate)0.069 mM[4]Not specified in retrieved resultsNot specified in retrieved results
Genapol® T 250 C16-C18 Fatty Alcohol Ethoxylate (25 EO)Not specified in retrieved resultsNot specified in retrieved resultsNot specified in retrieved results

Note: The values for the hypothetical this compound Ethoxylate (EO20) are estimations based on general surfactant trends where longer hydrophobic chains lead to lower CMCs.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental methodologies are crucial. The following are detailed protocols for determining the key performance indicators presented above.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

This protocol utilizes the Du Noüy ring method to measure surface tension as a function of surfactant concentration. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.

Apparatus:

  • Tensiometer (e.g., KRÜSS K100) with a platinum Du Noüy ring

  • Precision balance

  • Glassware (beakers, volumetric flasks, pipettes)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.

  • Create a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

  • Calibrate the tensiometer using deionized water (surface tension ≈ 72 mN/m at 25°C).

  • For each dilution, pour the solution into a clean, temperature-controlled sample vessel.

  • Measure the surface tension using the Du Noüy ring method. Ensure the ring is thoroughly cleaned and flamed before each measurement.

  • Record the surface tension for each concentration.

  • Plot surface tension (mN/m) versus the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the plot. The surface tension at the CMC is the value on the y-axis corresponding to this intersection.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension of each dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC and Surface Tension at CMC E->F

Figure 1: Workflow for CMC Determination.
Evaluation of Foam Stability (Ross-Miles Method)

This method assesses both the initial foam volume (foaming tendency) and the stability of the foam over a set period.

Apparatus:

  • Ross-Miles foam apparatus (graduated, jacketed glass column with a reservoir and orifice)

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Prepare a solution of the surfactant at a specified concentration (e.g., 0.1 wt%) in deionized water.

  • Assemble the Ross-Miles apparatus and equilibrate to the desired temperature (e.g., 25°C) using the water bath.

  • Add 200 mL of the surfactant solution to the bottom of the graduated column.

  • Add 50 mL of the same solution to the reservoir at the top of the apparatus.

  • Open the stopcock of the reservoir to allow the 50 mL of solution to fall through the orifice and into the 200 mL of solution in the column, starting the stopwatch simultaneously.

  • Record the initial foam height in millimeters immediately after all the solution has fallen from the reservoir.

  • Record the foam height again after a specified time, typically 5 minutes.

  • The results are reported as the initial foam height and the foam height after 5 minutes.

foam_stability_workflow start Prepare Surfactant Solution (0.1 wt%) setup Assemble and Thermally Equilibrate Ross-Miles Apparatus start->setup fill_column Add 200 mL of solution to the column setup->fill_column fill_reservoir Add 50 mL of solution to the reservoir setup->fill_reservoir generate_foam Release solution from reservoir and start timer fill_column->generate_foam fill_reservoir->generate_foam measure_initial Record Initial Foam Height (t=0) generate_foam->measure_initial wait Wait for 5 minutes measure_initial->wait measure_final Record Final Foam Height (t=5 min) wait->measure_final end Report Results measure_final->end

Figure 2: Ross-Miles Foam Stability Test.

Discussion

Based on established structure-activity relationships, a hypothetical this compound Ethoxylate (EO20), with its long C21 hydrophobic chain, would be expected to exhibit a very low Critical Micelle Concentration, potentially lower than the C16-C18 standards. This is because fewer molecules would be needed to saturate the air-water interface and initiate micelle formation. The surface tension at the CMC would likely be comparable to other long-chain alcohol ethoxylates.

The commercial standards, TERGITOL™ 15-S-9 and Brij® S20, are well-characterized surfactants with proven efficacy in various applications. TERGITOL™ 15-S-9, a secondary alcohol ethoxylate, is known for its excellent wetting and detergency properties. Brij® S20, a stearyl alcohol ethoxylate, is widely used as an emulsifier and solubilizer in cosmetic and pharmaceutical formulations.

Conclusion

While this compound itself is a precursor, a hypothetical ethoxylated derivative shows promise as a highly efficient surfactant, primarily due to its long hydrophobic chain, which would likely result in a very low CMC. To validate this hypothesis, the synthesis of this compound Ethoxylate (EO20) and subsequent testing using the detailed experimental protocols are necessary. This would provide the empirical data needed for a direct and objective comparison against established commercial standards like TERGITOL™ 15-S-9 and Brij® S20, thereby enabling researchers and drug development professionals to make informed decisions about the selection of surfactants for their specific applications.

References

Head-to-head comparison of different synthesis routes for 10-Heneicosanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of long-chain alcohols such as 10-heneicosanol is of significant interest. This guide provides a head-to-head comparison of three distinct synthetic routes to this compound, offering an objective analysis of their methodologies, supported by generalized experimental data. The routes discussed are the Grignard Reaction, the Wittig Reaction followed by Hydrogenation, and the Reduction of a Ketone Precursor.

At a Glance: Comparison of Synthesis Routes

ParameterGrignard ReactionWittig Reaction & HydrogenationKetone Reduction
Starting Materials Undecanal (B90771), Decyl Bromide, MagnesiumUndecanal, Decyl Bromide, Triphenylphosphine (B44618), H₂Undecanoyl Chloride, Decyl Chloride, Magnesium, Sodium Borohydride (B1222165)
Key Intermediates Decylmagnesium BromideDecyltriphenylphosphonium Bromide, 10-HeneicoseneHeneicosan-10-one
Overall Yield (Estimated) 75-85%70-80%80-90%
Number of Steps 232
Key Advantages Well-established, one-pot C-C bond formation.High selectivity for alkene formation, mild hydrogenation conditions.High overall yield, readily available starting materials.
Key Disadvantages Highly sensitive to water and protic solvents.Multi-step process, potential for phosphine (B1218219) oxide byproduct removal issues.Requires synthesis of the ketone precursor.

Route 1: Grignard Reaction

The Grignard reaction provides a direct and classical approach to forming the carbon-carbon bond at the C-10 position of heneicosanol. This route involves the reaction of undecanal with a Grignard reagent prepared from decyl bromide.

Experimental Protocol

Step 1: Preparation of Decylmagnesium Bromide

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 eq) are placed. The flask is flushed with dry nitrogen. A solution of decyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Undecanal

The Grignard solution is cooled to 0 °C in an ice bath. A solution of undecanal (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

Step 3: Work-up and Purification

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Logical Workflow

Grignard_Synthesis Decyl_Bromide Decyl Bromide Grignard_Reagent Decylmagnesium Bromide Decyl_Bromide->Grignard_Reagent Diethyl Ether Mg Magnesium Mg->Grignard_Reagent Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_Alkoxide Undecanal Undecanal Undecanal->Intermediate_Alkoxide Diethyl Ether Heneicosanol This compound Intermediate_Alkoxide->Heneicosanol Aq. NH4Cl Work-up

Caption: Synthesis of this compound via Grignard Reaction.

Route 2: Wittig Reaction and Hydrogenation

This two-stage route first constructs the carbon skeleton via a Wittig reaction to form an alkene (10-heneicosene), which is subsequently reduced to the desired saturated alcohol.

Experimental Protocol

Step 1: Synthesis of Decyltriphenylphosphonium Bromide

A solution of decyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in a suitable solvent like toluene (B28343) or acetonitrile (B52724) is heated at reflux for 24-48 hours. The resulting white precipitate, decyltriphenylphosphonium bromide, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Wittig Reaction

The phosphonium (B103445) salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A strong base such as n-butyllithium (1.0 eq) is added dropwise to form the deep red ylide. After stirring for 1 hour, a solution of undecanal (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with hexane. The organic layer is washed, dried, and concentrated. The crude 10-heneicosene is purified by column chromatography.

Step 3: Hydrogenation

The purified 10-heneicosene is dissolved in ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

Logical Workflow

Wittig_Synthesis Decyl_Bromide Decyl Bromide Phosphonium_Salt Decyltriphenylphosphonium Bromide Decyl_Bromide->Phosphonium_Salt PPh3 Triphenylphosphine PPh3->Phosphonium_Salt Toluene, Reflux Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base n-BuLi Base->Ylide THF, -78 °C Heneicosene 10-Heneicosene Ylide->Heneicosene Undecanal Undecanal Undecanal->Heneicosene THF Heneicosanol This compound Heneicosene->Heneicosanol H2_PdC H₂ / Pd-C H2_PdC->Heneicosanol Ethanol

Caption: Synthesis of this compound via Wittig Reaction and Hydrogenation.

Route 3: Reduction of Ketone Precursor

This approach involves the synthesis of the corresponding ketone, heneicosan-10-one, followed by its reduction to the secondary alcohol, this compound.

Experimental Protocol

Step 1: Synthesis of Heneicosan-10-one

This step can be achieved via the reaction of an acid chloride with a Grignard reagent. A solution of decylmagnesium bromide is prepared as described in Route 1. To this Grignard reagent at -78 °C is added a solution of undecanoyl chloride (1.0 eq) in anhydrous THF. The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give crude heneicosan-10-one, which can be purified by chromatography or distillation.

Step 2: Reduction of Heneicosan-10-one

Heneicosan-10-one (1.0 eq) is dissolved in methanol (B129727) or ethanol. Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours until the ketone is consumed (monitored by TLC). The reaction is quenched by the careful addition of water. The solvent is partially removed under reduced pressure, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.[1][2][3][4]

Logical Workflow

Ketone_Reduction_Synthesis Decyl_Chloride Decyl Chloride Grignard_Reagent Decylmagnesium Bromide Decyl_Chloride->Grignard_Reagent Diethyl Ether Mg Magnesium Mg->Grignard_Reagent Heneicosanone Heneicosan-10-one Grignard_Reagent->Heneicosanone Undecanoyl_Chloride Undecanoyl Chloride Undecanoyl_Chloride->Heneicosanone THF, -78 °C Heneicosanol This compound Heneicosanone->Heneicosanol NaBH4 Sodium Borohydride NaBH4->Heneicosanol Methanol

References

Safety Operating Guide

Proper Disposal Procedures for 10-Heneicosanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 10-Heneicosanol. This document provides clear, scannable, and actionable information to ensure operational safety and compliance with standard laboratory practices.

Essential Safety and Handling Precautions

This compound is a long-chain fatty alcohol, appearing as a white powder or waxy solid.[1] While not classified as a hazardous substance under European CLP regulations, it is crucial to handle it with care as it may cause mild irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[2] The toxicological properties of this substance have not been fully investigated.[3] Therefore, adherence to standard laboratory safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear suitable protective gloves.

  • Respiratory Protection: In case of insufficient ventilation or dust generation, use a type N95 (US) respirator or equivalent.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

Handling and Storage:

  • Avoid generating dust.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

PropertyValue
Molecular Formula C₂₁H₄₄O
Molecular Weight 312.57 g/mol [4]
Appearance White powder or waxy solid[1]
Melting Point 68-71 °C
Boiling Point ~366 °C at 760 mmHg
Solubility in Water Practically insoluble[1]
Storage Temperature 2-8°C[4]

Step-by-Step Disposal Protocol

As this compound is not classified as a hazardous waste, the disposal procedure should follow general laboratory guidelines for non-hazardous solid chemical waste. Always consult your institution's specific waste disposal policies and local regulations.

Experimental Protocol for Disposal of Solid this compound Waste:

  • Characterize the Waste:

    • Ensure the waste consists solely of this compound.

    • If contaminated with other hazardous materials, it must be treated as hazardous waste and segregated accordingly.

  • Package the Waste:

    • Place the solid this compound waste into a suitable, sealable container.

    • The container should be clean and free of any external contamination.

  • Label the Container:

    • Clearly label the container with the full chemical name: "this compound".

    • Indicate that it is non-hazardous chemical waste.

  • Dispose of the Waste:

    • For uncontaminated this compound, dispose of it in the designated solid chemical waste stream as per your institution's guidelines.[5]

    • Never dispose of solid chemical waste down the drain.[5]

Disposal of Contaminated Materials:

  • Items lightly contaminated with this compound, such as gloves and paper towels, should be placed in designated laboratory waste containers for incineration.[3]

  • If these items are contaminated with other hazardous substances, they must be disposed of as hazardous waste.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

Navigating the Safe Handling of 10-Heneicosanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 10-Heneicosanol, focusing on operational and disposal plans to ensure a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesShould be worn at all times in the laboratory to protect against dust particles.
Hand Protection Nitrile GlovesProvides adequate protection against incidental contact with the solid material.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Not generally requiredDue to its low volatility, respiratory protection is not typically necessary under normal handling conditions. However, if significant dust is generated, a NIOSH-approved N95 respirator is recommended.

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound will mitigate risks and streamline laboratory workflows.

1. Preparation and Engineering Controls:

  • Ensure a clean and organized workspace.

  • Work in a well-ventilated area. A chemical fume hood is recommended if there is a potential for dust generation.[1]

  • Have an eyewash station and safety shower readily accessible.[1]

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid generating dust when weighing or transferring the solid. Use a spatula and handle the material gently.[1]

  • If heating the compound, do so slowly and in a controlled manner, preferably in a fume hood to manage any potential fumes.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

  • Inhalation: If dust is inhaled, move to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial for environmental protection and laboratory safety.

  • Unused or Waste this compound:

    • Dispose of as solid chemical waste in a designated, labeled container.

    • Do not dispose of in the regular trash or down the drain.

    • Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood.

    • The rinsate should be collected and disposed of as hazardous waste.

    • Once cleaned, the container can be disposed of according to institutional guidelines for non-hazardous waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_workspace Prepare Workspace don_ppe Don PPE prep_workspace->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to handling transfer Transfer to Reaction weigh->transfer clean_workspace Clean Workspace transfer->clean_workspace Complete experiment dispose_waste Dispose of Waste clean_workspace->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.